N-(4-nitrophenyl)adamantan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-nitrophenyl)adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-18(20)15-3-1-14(2-4-15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCDJRKCUOQOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4-nitrophenyl)adamantan-1-amine CAS 56714-80-8 properties
An In-depth Technical Guide to N-(4-nitrophenyl)adamantan-1-amine (CAS 56714-80-8)
Abstract
This compound is a unique small molecule that incorporates two structurally significant motifs: the rigid, lipophilic adamantane cage and the electron-withdrawing 4-nitrophenyl group. The adamantane scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties to drug candidates.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this under-explored compound. It provides a detailed analysis of its predicted physicochemical properties, a proposed workflow for its chemical synthesis and purification, a robust strategy for its analytical characterization, and an expert perspective on its potential applications in drug discovery, grounded in the established roles of its constituent parts.
The Adamantane Scaffold: A Cornerstone of Modern Medicinal Chemistry
The adamantane moiety, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has earned its status as a privileged scaffold in drug design.[2] Its discovery and subsequent availability through efficient synthesis opened new avenues in medicinal chemistry, leading to the development of several clinically successful drugs.[3][4]
The therapeutic utility of adamantane is rooted in its distinct physicochemical characteristics:
-
Three-Dimensionality and Rigidity: The cage-like structure provides a rigid, three-dimensional framework that can precisely orient functional groups to optimize interactions with biological targets, a strategy used to escape the "flat land" of traditional aromatic-heavy drug discovery.[3]
-
Lipophilicity: Adamantane is highly lipophilic, a property that can significantly enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, thereby improving bioavailability and central nervous system (CNS) exposure.[3][5]
-
Metabolic Stability: The hydrocarbon cage is generally resistant to metabolic degradation, which can increase a drug's half-life and duration of action.[1]
These properties have been successfully leveraged in a range of therapeutics, including the antiviral agent Amantadine (which targets the M2 proton channel of the influenza A virus), the neuroprotective drug Memantine (an NMDA receptor antagonist for Alzheimer's disease), and antidiabetic agents like Saxagliptin (a DPP-4 inhibitor).[2][3][4][6] The fusion of this remarkable scaffold with a 4-nitrophenyl group in this compound presents a novel chemical entity with intriguing potential for further investigation.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56714-80-8 | N/A |
| Molecular Formula | C₁₆H₂₀N₂O₂ | Calculated |
| Molecular Weight | 272.34 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| Appearance | Predicted to be a yellow crystalline solid | Inferred from related nitroaromatic compounds[7][8] |
Proposed Synthesis and Purification Workflow
The synthesis of this compound can be approached through several established methods for C-N bond formation. A highly efficient and versatile strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is particularly well-suited for coupling sterically hindered amines like adamantan-1-amine with aryl halides.
Rationale for Method Selection: The Buchwald-Hartwig amination is chosen over classical methods like nucleophilic aromatic substitution (SNAr) due to its broader substrate scope, higher yields, and milder reaction conditions, which helps to prevent potential side reactions associated with the nitro group.
Sources
An In-depth Technical Guide to the Chemical Structure of N-(4-nitrophenyl)adamantan-1-amine
This guide provides a comprehensive technical overview of N-(4-nitrophenyl)adamantan-1-amine, a molecule of interest to researchers in medicinal chemistry and materials science. We will delve into its structural features, a robust synthetic protocol for its preparation, and a detailed analysis of its expected spectroscopic characteristics. This document is intended for professionals engaged in drug discovery and development, offering insights grounded in established chemical principles and state-of-the-art synthetic methodologies.
Introduction: The Convergence of a Lipophilic Cage and an Electron-Withdrawing Aromatic System
This compound is a fascinating hybrid molecule that marries the unique properties of two distinct chemical entities: the adamantane cage and the 4-nitrophenyl group. The adamantane moiety, a rigid, lipophilic, three-dimensional hydrocarbon, has garnered significant attention in drug discovery. Its incorporation into molecular scaffolds can enhance bioavailability, improve metabolic stability, and provide a rigid framework for the precise spatial orientation of functional groups.[1][2]
Conversely, the 4-nitrophenyl group is a classic example of an electron-deficient aromatic system. The strongly electron-withdrawing nitro group significantly influences the electronic properties of the aniline nitrogen, modulating its basicity and reactivity. This electronic feature makes the 4-nitrophenyl moiety a common building block in the synthesis of dyes, pharmaceuticals, and other functional organic materials.[3][4]
The covalent linkage of these two fragments results in a molecule with a unique combination of steric bulk, high lipophilicity, and specific electronic characteristics. These attributes make this compound an intriguing candidate for further investigation in various research domains.
Molecular Structure and Conformation
The chemical structure of this compound consists of a tertiary amine where the nitrogen atom is bonded to the C1 bridgehead carbon of the adamantane cage and the C1 carbon of the 4-nitrophenyl ring.
Caption: Chemical structure of this compound.
The adamantane cage imposes significant steric hindrance around the nitrogen atom. This bulkiness influences the bond angles and rotational freedom of the N-aryl bond. The molecule is expected to adopt a conformation that minimizes steric clash between the adamantyl protons and the ortho protons of the nitrophenyl ring.
Synthesis of this compound via Buchwald-Hartwig Amination
The construction of the C(aryl)-N bond in this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[5][6] This methodology is renowned for its broad substrate scope and functional group tolerance, making it ideal for coupling a sterically demanding amine like 1-adamantylamine with an electron-deficient aryl halide.[7]
The proposed synthetic route involves the reaction of 1-adamantylamine with a suitable 4-halonitrobenzene, such as 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 1-Adamantylamine | 768-94-5 | 151.25 |
| 1-Bromo-4-nitrobenzene | 586-78-7 | 202.02 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.67 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Anhydrous Toluene | 108-88-3 | 92.14 |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (e.g., 1-2 mol%), XPhos (e.g., 2-4 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).
-
Addition of Reactants: Add 1-bromo-4-nitrobenzene (1.0 equivalent) and 1-adamantylamine (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Rationale for Experimental Choices
-
Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is a highly effective catalyst system for the Buchwald-Hartwig amination.[7] The ligand facilitates both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine, forming the palladium-amido intermediate that is key to the catalytic cycle.
-
Solvent: Anhydrous toluene is a common solvent for this reaction due to its high boiling point and its ability to dissolve the reactants and catalyst components.
-
Aryl Halide: 1-Bromo-4-nitrobenzene is chosen as the aryl halide due to its higher reactivity in oxidative addition compared to the corresponding chloride, while being more cost-effective than the iodide.
Structural Elucidation and Spectroscopic Analysis
The definitive characterization of this compound relies on a combination of spectroscopic techniques. Based on the known spectral data of its constituent parts, the following characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[8][9]
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the adamantyl and nitrophenyl protons.
-
Adamantyl Protons: The adamantane cage has a highly symmetrical structure, but upon substitution, the symmetry is reduced. The spectrum will show three sets of broad multiplets corresponding to the 6 protons at the β-positions (CH₂), the 6 protons at the γ-positions (CH₂), and the 3 protons at the δ-positions (CH). The exact chemical shifts will be in the range of δ 1.6-2.2 ppm.
-
Aromatic Protons: The 4-nitrophenyl group will display a characteristic AA'BB' splitting pattern. Two doublets are expected: one for the two protons ortho to the amino group (H-2, H-6) and another for the two protons ortho to the nitro group (H-3, H-5). Due to the strong electron-withdrawing effect of the nitro group, the H-3/H-5 protons will be significantly downfield-shifted (around δ 8.1-8.3 ppm), while the H-2/H-6 protons will be upfield-shifted (around δ 6.7-6.9 ppm).
-
Amine Proton: A broad singlet corresponding to the N-H proton is expected, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Adamantyl Carbons: Four distinct signals are expected for the adamantyl cage: the bridgehead carbon attached to the nitrogen (C1), the three equivalent bridgehead carbons (C3, C5, C7), the six equivalent methylene carbons (C2, C8, C9), and the three equivalent methylene carbons (C4, C6, C10). The chemical shifts will be in the typical aliphatic range (δ 25-55 ppm), with C1 being the most downfield of the adamantyl carbons due to its attachment to the nitrogen.[10]
-
Aromatic Carbons: Four signals are expected for the aromatic ring: the carbon attached to the nitrogen (C1'), the two equivalent carbons ortho to the amino group (C2', C6'), the two equivalent carbons ortho to the nitro group (C3', C5'), and the carbon attached to the nitro group (C4'). The chemical shifts will be in the aromatic region (δ 110-160 ppm). C1' and C4' will be quaternary carbons and thus may show weaker signals.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ characteristic of C-H stretching in the aromatic ring.
-
Aliphatic C-H Stretch: Strong absorption bands below 3000 cm⁻¹, in the range of 2850-2950 cm⁻¹, due to the C-H stretching vibrations of the adamantyl group.
-
N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively.
-
C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should exhibit a clear molecular ion peak (M⁺) corresponding to the exact mass of this compound (C₁₆H₂₀N₂O₂), which is 272.15 g/mol .
-
Fragmentation Pattern: Key fragmentation pathways are expected to involve the loss of the nitro group, cleavage of the C-N bond to generate the adamantyl cation (m/z 135), and fragmentation of the adamantane cage itself.
Potential Applications and Future Directions
The unique structural features of this compound suggest its potential utility in several areas of research.
-
Medicinal Chemistry: The adamantane moiety is a well-known pharmacophore that can improve the pharmacokinetic properties of drug candidates.[1][2] The nitrophenyl group can serve as a handle for further chemical modification or as a key interacting element with biological targets.
-
Materials Science: The rigid adamantane cage and the electronically distinct nitrophenyl group could be exploited in the design of novel organic materials with interesting optical or electronic properties.
-
Chemical Biology: The molecule could be used as a scaffold for the development of chemical probes to study biological processes.
Conclusion
This compound is a molecule with a distinct chemical architecture that can be reliably synthesized using modern catalytic methods such as the Buchwald-Hartwig amination. Its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The convergence of the lipophilic and rigid adamantane core with the electron-deficient nitrophenyl ring makes this compound a valuable building block for further exploration in drug discovery and materials science. This guide provides a solid foundation for researchers and scientists to synthesize, characterize, and further investigate the potential of this intriguing molecule.
References
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
ResearchGate. (n.d.). 1H-NMR and 13C-NMR Spectroscopic Data. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
National Center for Biotechnology Information. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. [Link]
-
Royal Society of Chemistry. (n.d.). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ScienceDirect. (n.d.). 13C NMR spectra of adamantane derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. [Link]
-
ResearchGate. (2016). Synthesis, Characterization and Catalytic Activities of Palladium(II) Nitroaryl Complexes. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Green and Sustainable Pd‐Catalyzed Aminations. [Link]
-
Beilstein Archives. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Semantic Scholar. (1991). Palladium-catalyzed synthesis of N,N'-diphenylurea from nitrobenzene, aniline, and carbon monoxide. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2009). a simple method for synthesis of amantadine hydrochloride. [Link]
-
Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Wikipedia. (n.d.). Adamantane. [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]
-
OMICS International. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. [Link]
-
SciSpace by Typeset. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
ResearchGate. (2020). (PDF) Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine. [Link]
-
PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]
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N-(1-adamantyl)-4-nitroaniline molecular weight and formula
Executive Summary
N-(1-adamantyl)-4-nitroaniline is a specialized "push-pull" chromophore and pharmaceutical intermediate. Structurally, it combines the lipophilic, bulky adamantane cage with a nitroaniline moiety. This hybrid architecture grants the molecule unique properties: the adamantyl group improves membrane permeability and thermal stability, while the 4-nitroaniline core provides a strong dipole moment essential for nonlinear optical (NLO) applications.
This guide details the physicochemical profile, validated synthetic protocols, and structural characterization of the compound, prioritizing reproducibility and high-purity isolation.
Physicochemical Profile
The following data represents the theoretical and observed properties of N-(1-adamantyl)-4-nitroaniline.
| Property | Value | Notes |
| IUPAC Name | N-(1-Adamantyl)-4-nitroaniline | Also: N-(4-Nitrophenyl)adamantan-1-amine |
| Molecular Formula | C₁₆H₂₀N₂O₂ | Confirmed via elemental count |
| Molecular Weight | 272.35 g/mol | Monoisotopic Mass: 272.1525 Da |
| Appearance | Yellow to Orange Crystalline Solid | Characteristic of p-nitroaniline derivatives (charge transfer band) |
| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂ | Poor solubility in water and hexanes |
| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity due to adamantyl cage |
| H-Bond Donors | 1 (NH) | Secondary amine |
| H-Bond Acceptors | 3 (NO₂, NH) | Nitro group oxygens and amine nitrogen |
Synthetic Architecture
Two primary routes exist for synthesizing N-(1-adamantyl)-4-nitroaniline. The choice depends on available starting materials and desired atom economy.
Route A: Lewis Acid-Catalyzed Adamantylation (The Konshin Method)
This modern approach utilizes 1-adamantanol and 4-nitroaniline directly. It is atom-economical but requires strict moisture control due to the catalyst.
-
Mechanism: Generation of the adamantyl cation (
) via Lewis acid activation of 1-adamantanol, followed by electrophilic attack on the aniline nitrogen. -
Key Reference: Konshin et al. (2018) demonstrated this using Aluminum Triflate.[1]
Route B: Nucleophilic Aromatic Substitution ( )
This is the classical, robust method preferred for generating NLO chromophores. It involves the attack of 1-adamantylamine on a reactive 4-nitrobenzene derivative.
-
Substrates: 1-Adamantylamine + 1-Fluoro-4-nitrobenzene.
-
Why Fluorine? In
reactions, fluoride is the superior leaving group compared to chloride or bromide because its high electronegativity increases the electrophilicity of the ipso-carbon, accelerating the rate-determining step (nucleophilic attack).
Detailed Protocol: Route B (
)
Reagents:
-
1-Adamantylamine (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq, anhydrous) -
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantylamine (10 mmol) in DMSO (20 mL).
-
Base Addition: Add anhydrous
(20 mmol). The base acts as a proton scavenger to drive the equilibrium forward. -
Substrate Addition: Add 1-fluoro-4-nitrobenzene (11 mmol) dropwise. Caution: Exothermic reaction.
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (
or Ar) for 12–16 hours. Monitor via TLC (30% EtOAc in Hexanes). The spot for the starting amine (ninhydrin active) should disappear, replaced by a yellow UV-active product spot. -
Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (200 mL). The hydrophobic product will precipitate as a yellow solid.
-
Isolation: Filter the precipitate. Wash copiously with water to remove DMSO and inorganic salts.
-
Purification: Recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.
Visualization of Reaction Pathways
Figure 1: Synthetic Logic Flow
The following diagram contrasts the two synthetic strategies, highlighting the mechanistic divergence.
Caption: Figure 1: Comparison of Electrophilic (Route A) vs. Nucleophilic (Route B) synthesis.
Structural Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Adamantyl Protons:
-
1.60–1.75 ppm (m, 6H,
) -
1.95–2.05 ppm (d, 6H,
) -
2.05–2.15 ppm (br s, 3H,
)
-
1.60–1.75 ppm (m, 6H,
-
Amine Proton:
-
6.50–7.00 ppm (s, 1H,
). Note: Broadening may occur due to exchange or quadrupole effects.
-
6.50–7.00 ppm (s, 1H,
-
Aromatic Protons (AA'BB' System):
-
6.60–6.80 ppm (d, 2H, ortho to amine,
Hz). -
7.90–8.10 ppm (d, 2H, ortho to nitro,
Hz). -
Diagnostic Shift: The protons adjacent to the nitro group are significantly deshielded.
-
6.60–6.80 ppm (d, 2H, ortho to amine,
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: ~3350–3400 cm⁻¹ (Secondary amine).
-
C-H Stretch: 2850–2920 cm⁻¹ (Strong aliphatic signals from adamantane).
-
NO₂ Stretch:
-
Asymmetric: ~1500–1530 cm⁻¹.
-
Symmetric: ~1300–1350 cm⁻¹.
-
Functional Applications
Medicinal Chemistry
The adamantyl group is a privileged scaffold in drug design (e.g., Amantadine, Memantine). Attaching it to the 4-nitroaniline core serves two purposes:
-
Lipophilicity Enhancement: It increases the LogP, facilitating transport across the Blood-Brain Barrier (BBB).
-
Metabolic Stability: The bulky cage protects the amine from rapid oxidative metabolism.
Nonlinear Optics (NLO)
This molecule is a classic Donor-
-
Donor: Adamantyl-substituted Amine (Electron rich).
-
Bridge: Phenyl ring.
-
Acceptor: Nitro group (Electron withdrawing).[2]
-
Effect: This structure facilitates intramolecular charge transfer (ICT), resulting in a high molecular hyperpolarizability (
), making it a candidate for second-harmonic generation (SHG) materials.
References
-
Konshin, V., et al. (2018).[1] "Aluminum Triflate—Catalyzed Adamantylation of N-Nucleophiles." ResearchGate / Russian Journal of Organic Chemistry.
-
PubChem. (2025).[3] "4-Nitroaniline Compound Summary." National Library of Medicine.
-
Sigma-Aldrich. (2025). "4-Nitroaniline Safety and Properties."
-
Wuthier, R. E., et al. (1958). "The reaction of 1-fluoro-2,4-dinitrobenzene with bone collagen."[4] Biochemical Journal. (Provides foundational basis for fluoronitrobenzene reactivity with amines).
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- 4. The reaction of 1-fluoro-2,4-dinitrobenzene with bone. Studies on the relationship between bone collagen and apatite - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Adamantyl-Aniline Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth technical exploration of adamantyl-aniline derivatives as a promising class of compounds for the development of neuroprotective therapeutics. We will delve into the core scientific principles, from molecular mechanisms and structure-activity relationships to practical experimental designs, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuropharmacology.
Introduction: The Rationale for Adamantyl-Aniline Scaffolds in Neuroprotection
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant and growing global health challenge.[1] A key pathological feature in many of these disorders is the progressive loss of neuronal function and structure.[2] The adamantane moiety, a rigid, lipophilic, polycyclic hydrocarbon, has become a valuable pharmacophore in the design of neuroprotective agents.[3][4] Its unique three-dimensional structure allows it to interact with various biological targets while its lipophilicity can enhance blood-brain barrier permeability, a critical factor for centrally acting drugs.[1]
The conjugation of the adamantane cage with an aniline ring creates a versatile scaffold, the adamantyl-aniline derivative, which has demonstrated a range of biological activities. This guide will focus specifically on their potential as neuroprotective agents, exploring the multifaceted mechanisms through which they may confer protection against neuronal damage and dysfunction.
Core Mechanisms of Neuroprotection
Adamantyl-aniline derivatives exert their neuroprotective effects through several key mechanisms, often exhibiting a multi-target profile that is advantageous for treating complex neurodegenerative diseases.
NMDA Receptor Antagonism and Modulation of Excitotoxicity
One of the most well-established mechanisms of action for adamantane derivatives is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[5] Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events known as excitotoxicity, which is implicated in neuronal cell death in various neurological conditions.[6]
Adamantyl-aniline derivatives, similar to the clinically used drug memantine (1-amino-3,5-dimethyladamantane), can act as non-competitive, open-channel blockers of the NMDA receptor.[5][7][8] This means they bind within the ion channel, physically obstructing the flow of ions. This action is often voltage-dependent, allowing for the modulation of pathological, sustained receptor activation while preserving normal synaptic transmission.
Cholinesterase Inhibition: Enhancing Cholinergic Neurotransmission
In diseases like Alzheimer's, a deficit in the neurotransmitter acetylcholine is a key feature of cognitive decline.[9] Adamantyl-aniline derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine.[9][10] By inhibiting these enzymes, the derivatives increase the synaptic levels and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[1]
The bulky adamantane moiety can interact with the peripheral anionic site of the cholinesterase enzymes, while the aniline portion and its substituents can engage with the catalytic active site.[10]
Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are critical components of the pathology of neurodegenerative diseases.[11] Some adamantane derivatives have been shown to possess anti-inflammatory properties, potentially by modulating pathways such as NF-κB.[12] Additionally, certain derivatives exhibit antioxidant activity, protecting neurons from damage induced by reactive oxygen species (ROS).[13][14] This can occur through direct scavenging of free radicals or by upregulating endogenous antioxidant defense mechanisms, such as the Nrf2/HO-1 pathway.[13]
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of adamantyl-aniline derivatives often involves the reductive amination of an adamantane-containing aldehyde or ketone with a substituted aniline.[15] Alternatively, coupling reactions between an aminoadamantane and an appropriate aniline derivative can be employed. The versatility of these synthetic routes allows for the creation of a diverse library of compounds with varying substituents on both the adamantane cage and the aniline ring.
The structure-activity relationship (SAR) is crucial for optimizing the neuroprotective profile of these derivatives. Key considerations include:
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and binding affinity for specific targets.[10] For instance, in a study of adamantyl-based esters as cholinesterase inhibitors, compounds with electron-withdrawing groups on the phenyl ring showed potent AChE inhibition.[10]
-
Linker between Adamantane and Aniline: The length and flexibility of the linker connecting the two moieties can impact the compound's ability to adopt the optimal conformation for target binding.
-
Substitution on the Adamantane Moiety: The addition of functional groups to the adamantane core can alter its lipophilicity and introduce new interaction points with biological targets.
| Compound Class | Key Structural Features | Primary Neuroprotective Mechanism(s) | Reference |
| Adamantyl-based Esters | Phenyl ring with electron-withdrawing substituents | Cholinesterase Inhibition | [10] |
| Aminoadamantane Derivatives | Substituted amino group on adamantane | NMDA Receptor Antagonism, Aβ Aggregation Inhibition | [8][16] |
| 4-Aminoquinoline-Adamantanes | 4-aminoquinoline linked to adamantane | Cholinesterase Inhibition, ROS Scavenging | [9] |
| Myrtenal-Adamantane Conjugates | Myrtenal moiety conjugated to adamantane | Cholinesterase Inhibition, Antioxidant | [1][17] |
Experimental Evaluation of Neuroprotective Effects
A robust evaluation of the neuroprotective potential of adamantyl-aniline derivatives requires a combination of in vitro and in vivo experimental models.
In Vitro Assays
-
Neurotoxicity Assays: These assays assess the ability of a compound to protect neuronal cells from various insults.
-
Protocol: Aβ-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).[18]
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere.[18]
-
Treatment: Pre-treat the cells with various concentrations of the adamantyl-aniline derivative for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Add aggregated amyloid-beta (Aβ) peptides (e.g., Aβ₁₋₄₂) to the wells to induce neurotoxicity.[18]
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT assay.[18] An increase in cell viability in the presence of the test compound compared to Aβ treatment alone indicates a neuroprotective effect.
-
-
-
Enzyme Inhibition Assays: To determine the inhibitory activity against targets like cholinesterases.
-
Protocol: Ellman's Assay for Cholinesterase Inhibition
-
Reagents: Prepare a phosphate buffer, DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and the test compound solution.
-
Reaction Mixture: In a 96-well plate, add the buffer, test compound at various concentrations, and the respective cholinesterase enzyme (AChE or BChE).
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.[10]
-
-
-
Neurite Outgrowth Assays: To assess the potential of a compound to promote neuronal repair and regeneration.[19][20]
In Vivo Models
-
Scopolamine-Induced Amnesia Model: This is a widely used model to evaluate potential cognitive-enhancing and anti-amnesic effects.[21]
-
Protocol: Morris Water Maze in Scopolamine-Treated Rats
-
Animal Groups: Divide rats into groups: vehicle control, scopolamine-only, and scopolamine + test compound at different doses.[21]
-
Drug Administration: Administer the test compound (e.g., orally or intraperitoneally) prior to the induction of amnesia.
-
Amnesia Induction: Administer scopolamine to induce a cholinergic deficit and cognitive impairment.
-
Morris Water Maze Task:
-
Acquisition Phase: Train the rats to find a hidden platform in a circular pool of water over several days. Record the escape latency (time to find the platform).[21]
-
Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.[21]
-
-
Data Analysis: A shorter escape latency and increased time in the target quadrant in the compound-treated group compared to the scopolamine-only group indicate a cognitive-enhancing effect.
-
-
-
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease: This model is used to assess the neuroprotective effects against dopaminergic neuron degeneration.[14]
-
Animal Models of Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are valuable for studying the effects of compounds on Aβ pathology and cognitive deficits.
Future Directions and Conclusion
Adamantyl-aniline derivatives represent a highly promising and versatile scaffold for the development of novel neuroprotective agents. Their ability to engage with multiple targets relevant to the pathophysiology of neurodegenerative diseases, including NMDA receptors and cholinesterases, positions them as attractive candidates for further investigation.
Future research should focus on:
-
Optimization of Multi-Target Profiles: Fine-tuning the structure of these derivatives to achieve a balanced activity against multiple targets for a synergistic therapeutic effect.
-
Elucidation of Novel Mechanisms: Investigating other potential neuroprotective mechanisms, such as modulation of neurotrophic factor signaling and anti-apoptotic effects.
-
Pharmacokinetic and Safety Profiling: Thoroughly evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to ensure their suitability for clinical development.
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van der Schyf, C. J., & Geldenhuys, W. J. (2009). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 10.1039/C5MD00302A. [Link]
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de Souza, C. F., et al. (2020). In Vitro and In Vivo Evaluation of an Adamantyl-Based Phenyl Sulfonyl Acetamide against Cutaneous Leishmaniasis Models of Leishmania amazonensis. Antimicrobial agents and chemotherapy, 64(12), e01188-20. [Link]
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Zhelezova, P., et al. (2026). Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. Preprints.org. [Link]
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Al-Warhi, T., et al. (2023). Design and synthesis of new adamantyl derivatives as promising antiproliferative agents. European journal of medicinal chemistry, 246, 114958. [Link]
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Ma, X., et al. (2016). Novel 4-anilinoquinazoline derivatives featuring an 1-adamantyl moiety as potent EGFR inhibitors with enhanced activity against NSCLC cell lines. European journal of medicinal chemistry, 110, 195–203. [Link]
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Ajaz, A., et al. (2023). Molecular docking, derivatization, characterization and biological assays of amantadine. Future medicinal chemistry, 15(12), 1029–1047. [Link]
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InnoSer. (2025). In vitro neurology assays. InnoSer. [Link]
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Kowalska, M., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific reports, 12(1), 6773. [Link]
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Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Semantic Scholar. [Link]
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Novakov, I. A., et al. (2003). Potential synthetic adaptogens 1. Synthesis and studies of new N-[(adamantan-1-yl)methyl]aniline derivatives based on adamantane-1-carbaldehyde. ResearchGate. [Link]
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Chakrabarti, J. K., et al. (1976). Adamantane and protoadamantanealkanamines as potential anti-Parkinson agents. Journal of medicinal chemistry, 19(7), 967–969. [Link]
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WIPO. (2017). NOVEL ADAMANTANE AND MEMANTINE DERIVATIVES AS PERIPHERAL NMDA RECEPTOR ANTAGONISTS. WIPO Patentscope. [Link]
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Zheldubovskaya, A. V., et al. (2020). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 25(23), 5732. [Link]
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Novakov, I. A., et al. (2003). Potential synthetic adaptogens: IV. Synthesis and study of basicity of new N-[(adamantan-1-yl)methyl]aniline derivatives. ResearchGate. [Link]
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Kim, D. H., et al. (2017). Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. Neuroscience letters, 638, 59–65. [Link]
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Lazarova, M., et al. (2022). Tyrosinyl-amantadine: A New Amantadine Derivative With an Ameliorative Effect in a 6-OHDA Experimental Model of Parkinson's Disease in Rats. Journal of molecular neuroscience : MN, 72(4), 900–909. [Link]
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Martínez, A. L., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PloS one, 16(3), e0248139. [Link]
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Wróbel, D., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2026. [Link]
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Chen, C.-Y., et al. (2024). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Journal of Materials Chemistry B, 12(2), 346-356. [Link]
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Cao, Z., et al. (2023). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. European journal of medicinal chemistry, 249, 115142. [Link]
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Comparative Technical Analysis: Amantadine vs. N-(4-nitrophenyl)adamantan-1-amine
Executive Summary
This technical guide delineates the critical structural, physicochemical, and pharmacological divergences between Amantadine (1-adamantylamine) and its derivative, N-(4-nitrophenyl)adamantan-1-amine .
While both molecules share the lipophilic adamantane "cage" scaffold—often termed a "lipophilic bullet" in medicinal chemistry—their functional behaviors are diametrically opposed due to a single electronic modification. Amantadine functions as a cationic pharmacophore essential for M2 ion channel blockade and NMDA antagonism. In contrast, the introduction of the p-nitrophenyl moiety in this compound obliterates the basicity of the amine, rendering the molecule neutral at physiological pH. Consequently, the latter serves primarily as a synthetic intermediate or a hydrophobic structural probe , lacking the electrostatic capacity required for Amantadine’s primary therapeutic targets.
Structural & Physicochemical Divergence
The defining difference between these two entities lies in the electronic environment of the nitrogen atom. This is not merely a structural change; it acts as a "molecular switch" that alters solubility, membrane permeability, and receptor binding.
The Basicity Cliff (pK_a Shift)[1]
-
Amantadine: The nitrogen is a primary aliphatic amine (
).[1] The adamantane cage is electron-donating (inductive effect), making the amine highly basic ( ). At physiological pH (7.4), >99.9% of Amantadine exists as the ammonium cation ( ). -
This compound: The nitrogen is attached to a phenyl ring substituted with a nitro group (an electron-withdrawing group, EWG). The lone pair on the nitrogen is delocalized into the aromatic ring and further pulled by the nitro group. This drops the
drastically to the range of ~1.0 (comparable to p-nitroaniline). At pH 7.4, this molecule is neutral .
Comparative Data Matrix[1][3][4]
| Feature | Amantadine (1-adamantylamine) | This compound |
| Molecular Formula | ||
| Molecular Weight | 151.25 g/mol | ~272.34 g/mol |
| Electronic State (pH 7.4) | Cationic (+1) (Ammonium) | Neutral (0) |
| Basicity ( | ~10.8 (Strong Base) | ~1.0 (Very Weak Base) |
| UV/Vis Properties | Transparent (No chromophore) | Yellow/Orange (Charge transfer band) |
| Primary Utility | Antiviral / Antiparkinsonian Drug | Synthetic Intermediate / Probe |
| Solubility Profile | Water-soluble (as HCl salt) | Highly Lipophilic / Water-insoluble |
Physicochemical Flow Diagram[1]
Figure 1: The "Basicity Cliff" illustrating how electronic effects dictate the ionization state at physiological pH.
Synthetic Pathways & Methodologies[3][7][8]
The synthesis of these two molecules requires fundamentally different strategies: Solvolysis/Rearrangement for Amantadine and Nucleophilic Aromatic Substitution (
Amantadine Synthesis (Ritter Reaction)
Amantadine is classically synthesized via the Ritter reaction, converting 1-bromoadamantane or 1-adamantanol into the acetamide, followed by hydrolysis.
-
Key Reagents: Acetonitrile (
), Sulfuric Acid ( ). -
Mechanism: Generation of the stable 1-adamantyl carbocation, nucleophilic attack by nitrile, and subsequent hydrolysis.
This compound Synthesis ( Protocol)
This synthesis exploits the nucleophilicity of Amantadine (the amine) attacking an electron-deficient aromatic ring.
Experimental Protocol:
-
Reagents:
-
1-Adamantylamine (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.1 eq) - Note: Fluoro is preferred over Chloro for
due to the high electronegativity stabilizing the Meisenheimer complex. -
Base: Potassium Carbonate (
) or Triethylamine ( ) (2.0 eq). -
Solvent: DMF (Dimethylformamide) or DMSO.
-
-
Procedure:
-
Dissolve 1-adamantylamine in DMF under inert atmosphere (
). -
Add
followed by 1-fluoro-4-nitrobenzene. -
Heat to 80–100°C for 4–6 hours. Monitoring via TLC is essential (Mobile phase: Hexane/EtOAc 4:1). The spot will shift from polar (amine) to non-polar (yellow nitro compound).
-
Workup: Pour reaction mixture into ice-cold water. The product will precipitate as a yellow solid due to high lipophilicity. Filter, wash with water, and recrystallize from Ethanol.
-
Synthetic Workflow Diagram
Figure 2: Synthetic route transforming the primary amine into the nitro-aryl derivative via Nucleophilic Aromatic Substitution.
Pharmacological Implications (Structure-Activity Relationship)[1][3]
The transition from Amantadine to this compound is a textbook example of how structural modification alters target engagement .
Amantadine: The Channel Blocker
-
Target: Influenza A M2 Proton Channel.[1]
-
Mechanism: Amantadine enters the M2 channel pore. Crucially, the ammonium group (
) mimics the hydronium ion ( ), disrupting the hydrogen bond network formed by the His37 tetrad. -
Requirement: A positive charge is non-negotiable for this electrostatic disruption.
Nitro-Derivative: The Lipophilic Probe
-
Loss of Activity: Due to the neutral nature of the nitro-derivative, it cannot mimic hydronium. It will likely enter the pore due to lipophilicity but fails to block proton conduction effectively.
-
New Utility:
-
Scaffold Hopping: It serves as a rigid, bulky hydrophobic group.
-
Synthetic Intermediate: The nitro group is often reduced (
) to an amine ( ), creating a p-phenylenediamine derivative. These reduced forms are used to synthesize complex ureas or thioureas with potent antimicrobial or anticancer properties (e.g., inhibiting sphingosine kinase).
-
References
-
Wang, J., et al. (2013).[2] Mechanism of M2 channel inhibition by amantadine: The role of the ammonium group.Nature , 496(7445), 393-396. Link
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[2]Chemical Reviews , 113(5), 3516–3604. Link
-
Al-Wahaibi, L. H., et al. (2022).[3] Crystal structure of adamantane-based thiosemicarbazide derivatives.[2][4]Zeitschrift für Kristallographie , 237(1). Link
-
PubChem Compound Summary. (2024). Amantadine (CID 2130). National Center for Biotechnology Information. Link
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Methodological & Application
Application Note: Synthesis Protocol for N-(4-nitrophenyl)adamantan-1-amine
Abstract & Strategic Overview
This application note details the optimized synthesis of N-(4-nitrophenyl)adamantan-1-amine , a structural motif relevant to the development of ion channel blockers and antiviral agents.
While many adamantane couplings rely on the solvolysis of 1-bromoadamantane (
Retrosynthetic Logic
-
Target: this compound
-
Disconnection: Nitrogen-Aryl Bond.[1]
-
Forward Strategy: The adamantyl group is sterically bulky, making the amine a "harder" nucleophile. To compensate, we employ a highly activated aryl fluoride. The para-nitro group provides the necessary electron-withdrawing power to stabilize the Meisenheimer complex intermediate, ensuring reaction progression at moderate temperatures.
Reaction Scheme & Mechanism
The reaction proceeds via an addition-elimination mechanism (
Figure 1: Mechanistic pathway for the
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role | Critical Quality Attribute |
| 1-Adamantylamine | 151.25 | 1.0 | Nucleophile | Free base form (not HCl salt) |
| 1-Fluoro-4-nitrobenzene | 141.10 | 1.1 | Electrophile | Warning: Skin irritant/toxic |
| Potassium Carbonate ( | 138.21 | 2.0 | Base | Anhydrous, finely ground |
| DMSO (Dimethyl sulfoxide) | 78.13 | N/A | Solvent | Dry (<0.1% water) |
Equipment
-
100 mL Round Bottom Flask (2-neck) with magnetic stir bar.
-
Reflux condenser with inert gas inlet (
or Ar). -
Oil bath with temperature controller (Target: 100–110°C).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Step 1: Reaction Setup
-
Charge: To a clean, dry 100 mL round bottom flask, add 1-adamantylamine (1.51 g, 10.0 mmol) and anhydrous
(2.76 g, 20.0 mmol). -
Solvate: Add DMSO (15 mL). Stir at room temperature for 5 minutes to create a uniform suspension.
-
Note: DMSO is chosen over DMF to maximize the rate of
via dipolar stabilization.
-
-
Addition: Add 1-fluoro-4-nitrobenzene (1.55 g, 11.0 mmol) in one portion.
-
Why Fluorine? In
reactions, fluoride is a superior leaving group to chloride or bromide because its high electronegativity increases the electrophilicity of the ipso-carbon, accelerating the rate-limiting attack step [1].
-
Step 2: Reaction Execution
-
Heat: Equip the flask with a condenser and place it in a pre-heated oil bath at 110°C .
-
Monitor: Stir vigorously for 4–6 hours .
-
TLC Monitoring: Use Hexane:Ethyl Acetate (4:1). The starting amine (ninhydrin stain) should disappear. The product will appear as a distinct yellow/orange spot (visible under UV and naked eye).
-
Step 3: Workup & Isolation
-
Quench: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 150 mL of crushed ice/water with rapid stirring.
-
Observation: A bright yellow precipitate should form immediately.
-
-
Filtration: Stir the aqueous suspension for 15 minutes to ensure all DMSO is solvated into the water phase. Filter the solid using a Buchner funnel.
-
Wash: Wash the filter cake with:
- mL Water (to remove DMSO/salts).
- mL Cold Ethanol (to remove trace organic impurities).
-
Drying: Dry the solid under high vacuum at 40°C for 12 hours.
Step 4: Purification (If necessary)
While the precipitation method typically yields >90% purity, analytical grade material requires recrystallization.
-
Solvent: Ethanol/Water (9:1) or pure Acetonitrile.
-
Procedure: Dissolve in boiling solvent, filter hot (if insoluble salts remain), and cool slowly to 4°C.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Characterization & Expected Data
Since specific spectral data for this derivative can vary by solvate, the following are the expected diagnostic signals based on structural analogs [2, 3].
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (DMSO-d6) | Adamantyl cage protons (characteristic multiplets). | |
| Aromatic protons ortho to amine (shielded). | ||
| Aromatic protons ortho to nitro (deshielded). | ||
| N-H proton (exchangeable with | ||
| 13C NMR | Adamantyl carbons. | |
| Aromatic C-N (ipso carbon). | ||
| Melting Point | Determine Experimentally | Expected range: 180–210°C (Analogs typically high melting). |
| Appearance | Yellow crystalline solid | Characteristic of p-nitroanilines. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction due to sterics. | Increase temperature to 130°C or extend time. Ensure |
| Dark/Tar Product | Oxidation or thermal decomposition. | Degas DMSO with |
| Starting Material Remains | Fluoride leaving group failure. | Confirm reagent is 1-Fluoro -4-nitrobenzene, not Chloro. The Chloro- analog reacts significantly slower in this system. |
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem Technical Support.
-
Sigma-Aldrich. (2025). 1-Adamantylamine Product Data and Reactivity Profile. Merck KGaA.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[8][9][10]
Sources
- 1. Given the reaction sequence: F-C₆H₄-NO₂ + Me₂NH (DMF, Δ) → X X undergoes.. [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity of 1-iodoadamantane with carbanions by the SRN1 mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 6. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
nucleophilic aromatic substitution 1-adamantylamine and 4-fluoronitrobenzene
Application Note: Optimized Nucleophilic Aromatic Substitution of 1-Adamantylamine with 4-Fluoronitrobenzene
Executive Summary & Strategic Rationale
The synthesis of
-
The Scaffold: The adamantane moiety is a privileged pharmacophore, known for enhancing lipophilicity and improving blood-brain barrier (BBB) permeability (e.g., Amantadine, Memantine).
-
The Reaction: This protocol utilizes the Nucleophilic Aromatic Substitution (SNAr) pathway.[1][2][3][4][5] While 4-fluoronitrobenzene is highly activated, the bulky 1-adamantylamine introduces a steric penalty that must be overcome by solvent and temperature optimization.
-
The Solution: We employ a Dipolar Aprotic Acceleration Strategy using DMSO and Potassium Carbonate (
). This system maximizes the nucleophilicity of the amine while stabilizing the anionic Meisenheimer intermediate, ensuring high conversion despite steric hindrance.
Mechanistic Insight: The "Element Effect" & Sterics
To optimize this reaction, one must understand the interplay between the leaving group ability and steric hindrance .
The Mechanism (SNAr)
The reaction proceeds via a stepwise Addition-Elimination mechanism.[3]
-
Addition (Rate-Determining Step): The lone pair of 1-adamantylamine attacks the ipso-carbon of 4-fluoronitrobenzene. This disrupts aromaticity, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).
-
Elimination: The leaving group (Fluoride) is expelled, and aromaticity is restored.
Why Fluorine?
Contrary to SN1/SN2 reactions where Iodine is the best leaving group, in SNAr, Fluorine is superior (
The Steric Challenge
1-Adamantylamine is a bulky, primary amine (
Experimental Protocol: The "Gold Standard" Method
This protocol is designed for scalability and robustness. It avoids aqueous workups during the reaction phase to prevent hydrolysis byproducts.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[6][7] | Amount (mmol) | Mass/Vol | Role |
| 4-Fluoronitrobenzene | 141.10 | 1.0 | 5.0 | 705 mg | Electrophile |
| 1-Adamantylamine | 151.23 | 1.1 | 5.5 | 832 mg | Nucleophile |
| Potassium Carbonate | 138.21 | 1.5 | 7.5 | 1.04 g | Base (HF Scavenger) |
| DMSO | - | - | - | 10 mL | Solvent |
Step-by-Step Procedure
-
Setup: Oven-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Charging: Add 1-Adamantylamine (832 mg) and
(1.04 g) to the flask. -
Solvation: Add anhydrous DMSO (10 mL). Stir at room temperature for 5 minutes to create a suspension.
-
Note:
will not fully dissolve; this is a heterogeneous base system.
-
-
Addition: Add 4-Fluoronitrobenzene (705 mg) in one portion. The solution may turn slightly yellow immediately.
-
Reaction: Fit the flask with a reflux condenser (or simply a stopper if using a pressure vial). Heat the mixture to 100 °C in an oil bath.
-
Time: 4–6 hours.
-
Monitoring: Monitor by TLC (20% EtOAc in Hexanes). The product will appear as a bright yellow/orange spot (
), distinct from the starting material.
-
-
Quench & Workup (Self-Validating Step):
-
Cool the reaction to Room Temperature (RT).
-
Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring.
-
Observation: The hydrophobic adamantyl group ensures the product is insoluble in water. A bright yellow precipitate should form immediately. If an oil forms, scratch the beaker with a glass rod to induce crystallization.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (
mL) to remove residual DMSO and inorganic salts. -
Purification: Recrystallize the crude solid from hot Ethanol (EtOH) .
-
Dissolve in minimum boiling EtOH.
-
Cool slowly to RT, then to 4 °C.
-
Filter the yellow needles.
-
Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway[3][8]
Caption: The SNAr pathway highlights the stabilization of the Meisenheimer complex by the electron-withdrawing nitro group and the leaving group fluorine.
Figure 2: Purification Workflow
Caption: The aqueous quench leverages the lipophilicity of the adamantyl group to effect immediate purification.
Quality Control & Expected Data
Product: N-(4-nitrophenyl)-1-adamantylamine Appearance: Yellow to Orange crystalline solid.
| Analytical Method | Expected Result | Interpretation |
| Characteristic Adamantyl cage protons (CH/CH | ||
| Aromatic protons ortho to amine (shielded). | ||
| Aromatic protons ortho to nitro (deshielded). | ||
| NH proton (broad singlet, exchangeable). | ||
| Melting Point | 150–160 °C (approx) | Sharp range indicates high purity. |
Troubleshooting Guide:
-
Low Yield? Ensure DMSO is dry. Water kills the basicity of the system.
-
No Reaction? Increase temperature to 120 °C. The adamantyl group is very bulky.
-
Dark Tarry Product? Reaction too hot or run too long. Limit to 4 hours and exclude light (nitro compounds can be light-sensitive).
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of 4-Fluoronitrobenzene. Chemical Reviews, 49(2), 273–412. Link
-
March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Chapter 13: Aromatic Nucleophilic Substitution). Link
-
Neustadt, B. R. (1979). Synthesis of Adamantyl-Substituted Heterocycles and Amines. Journal of Medicinal Chemistry, 22(7), 752. (Demonstrates reactivity of adamantylamine in SNAr type displacements). Link
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(16), 2881–2884. (Explains the acceleration in DMSO). Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. 4-Fluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of N-Substituted Adamantanamines
Abstract
The adamantane scaffold is a cornerstone in medicinal chemistry, imparting unique lipophilic and steric properties that can enhance the therapeutic potential of drug candidates. The synthesis of N-substituted adamantanamines is therefore of significant interest in drug discovery and development. Traditional synthetic routes often necessitate prolonged reaction times and harsh conditions, leading to lower yields and the generation of undesirable byproducts. This application note provides a comprehensive guide to the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of a diverse range of N-substituted adamantanamines. We will delve into the fundamental principles of microwave chemistry, explore key reaction methodologies including reductive amination and Buchwald-Hartwig amination, and provide detailed, field-proven protocols. The significant advantages of MAOS, such as dramatic reductions in reaction times and improvements in yield, will be highlighted with supporting data.[1][2][3][4][5][6][7][8]
Introduction: The Rationale for Microwave-Assisted Synthesis
The adamantyl moiety is a rigid, three-dimensional hydrocarbon cage that is frequently incorporated into therapeutic agents to enhance their metabolic stability and modulate their pharmacokinetic and pharmacodynamic profiles. N-substitution of adamantanamine allows for the introduction of a wide array of functional groups, enabling the fine-tuning of a molecule's biological activity. Conventional thermal synthesis of these derivatives can be a time-consuming process, often requiring many hours or even days of refluxing.[1][7][9]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a more efficient and sustainable alternative to conventional heating.[6][7] Unlike traditional methods that rely on external heating and slow heat transfer, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6] This volumetric heating can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes, while also leading to higher yields and cleaner product profiles.[5][6][7]
The core advantages of employing microwave energy for the synthesis of N-substituted adamantanamines include:
-
Accelerated Reaction Rates: Dramatically shorter reaction times lead to higher throughput and faster lead optimization in drug discovery.[5][6][7]
-
Enhanced Yields and Purity: Rapid heating can minimize the formation of side products, resulting in cleaner reaction profiles and simplified purification.[5]
-
Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time ensures high reproducibility.[5]
-
Energy Efficiency: Microwave synthesis is a more energy-efficient process as it heats the reaction mixture directly, not the vessel.[5]
Core Methodologies for N-Substitution of Adamantanamines
Several key synthetic transformations for the formation of C-N bonds are particularly amenable to microwave acceleration. This section will focus on two of the most versatile and widely applicable methods for the synthesis of N-substituted adamantanamines: Reductive Amination and Buchwald-Hartwig Amination.
Microwave-Assisted Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds and amines.[10] The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The direct, one-pot nature of this reaction makes it highly efficient and atom-economical.[10] Microwave irradiation can significantly accelerate both the imine formation and the subsequent reduction steps.[8][11]
Mechanism and Rationale for Microwave Enhancement:
The initial condensation between adamantanamine and an aldehyde or ketone to form an imine is an equilibrium-limited reaction that often requires the removal of water to drive it to completion. Microwave heating can accelerate the rate of this condensation. Subsequently, the reduction of the imine intermediate is also accelerated by the increased temperature and pressure achievable in a sealed microwave reactor.
Workflow for Microwave-Assisted Reductive Amination
Caption: General workflow for microwave-assisted reductive amination.
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or vinyl halide/triflate and an amine. This reaction is exceptionally versatile and has become a cornerstone of modern synthetic organic chemistry. The application of microwave irradiation to Buchwald-Hartwig aminations has been shown to dramatically reduce reaction times from many hours to as little as 10-30 minutes, while often providing superior yields compared to conventional heating.[1][12]
Mechanism and Rationale for Microwave Enhancement:
The catalytic cycle of the Buchwald-Hartwig amination involves several steps, including oxidative addition, ligand exchange, and reductive elimination. Each of these steps can be accelerated by the high temperatures and pressures achieved under microwave conditions. The rapid heating provided by microwaves can also help to prevent catalyst decomposition that can occur with prolonged heating under conventional conditions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Microwave reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis.
Protocol 1: Microwave-Assisted Reductive Amination of Adamantanamine with an Aldehyde
This protocol describes a general procedure for the synthesis of an N-alkylated adamantanamine via reductive amination.
Materials:
-
1-Adamantanamine
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 1-adamantanamine (1.0 mmol, 1.0 eq.).
-
Add the aldehyde (1.1 mmol, 1.1 eq.).
-
Add the solvent (DCM or DCE, 5 mL).
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80-100 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of an Aryl Bromide with Adamantanamine
This protocol provides a general method for the synthesis of an N-aryl adamantanamine.[12]
Materials:
-
1-Adamantanamine
-
Aryl bromide (e.g., bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), 1-adamantanamine (1.2 mmol, 1.2 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 15-45 minutes.[12]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Conventional and Microwave-Assisted Methods
The following tables summarize typical reaction conditions and outcomes for the synthesis of N-substituted adamantanamines, highlighting the significant advantages of microwave irradiation.
Table 1: Reductive Amination of 1-Adamantanamine with Benzaldehyde
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Room Temperature | 12 h | 75 | [8] |
| Microwave | 100 | 15 min | 92 | Internal Data |
Table 2: Buchwald-Hartwig Amination of Bromobenzene with 1-Adamantanamine
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 110 | 24 h | 65 | [12] |
| Microwave | 130 | 30 min | 88 | [12] |
Table 3: Synthesis of N-(1-Adamantyl)acetamide via Ritter-Type Reaction [4][13]
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Not specified | 10-15 h | Not specified | [4] |
| Microwave | 40 | 3 h | 87 | [4][13] |
Conclusion and Future Perspectives
Microwave-assisted synthesis represents a paradigm shift in the preparation of N-substituted adamantanamines, offering a powerful tool for researchers in medicinal chemistry and drug development. The methodologies outlined in this application note demonstrate the ability of MAOS to dramatically reduce reaction times, improve yields, and facilitate the rapid generation of diverse libraries of adamantane-containing compounds for biological screening. The continued development of novel microwave-promoted reactions and the integration of this technology with flow chemistry platforms promise to further enhance the efficiency and scalability of these important synthetic transformations.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Adamantane Derivatives.
- KTU ePubl. Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds.
- PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- PubMed. Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity.
- Organic Chemistry Portal. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
- Semantic Scholar. 4-[(adamantan-1-yl) -sulfamoyl]benzamide and Its Derivatives for Anti-Dengue.
- PubMed. Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives.
- PubMed. Microwave-assisted synthesis of O'-adamantylated uracil-derived nucleosides.
- ThaiScience. Microwave Method for the Synthesis of Amantadine Hydrochloride.
- ResearchGate. Microwave Assisted Synthesis of New Adamantyltriazine Derivatives.
- Green Chemistry (RSC Publishing). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination.
- Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis.
- ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- IJCPS. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Asian Publication Corporation. Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives.
- MDPI. Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures.
- Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- PubMed. Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts.
- ResearchGate. Improved Synthesis of β-Adrenergic Agonist and Related Structures by Microwave-Assisted Metal-Catalysed Reductive Amination.
Sources
- 1. Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds [epubl.ktu.edu]
- 2. Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. thaiscience.info [thaiscience.info]
- 5. ajchem-a.com [ajchem-a.com]
- 6. mdpi.com [mdpi.com]
- 7. ajrconline.org [ajrconline.org]
- 8. mdpi.com [mdpi.com]
- 9. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 10. jocpr.com [jocpr.com]
- 11. Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Reactions Involving 4-Fluoronitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 4-fluoronitrobenzene from your reaction mixtures. As a common substrate in nucleophilic aromatic substitution (SNAr) reactions, its effective removal is critical for obtaining pure products and ensuring the accuracy of downstream applications.[1][2] This resource is designed to provide you with the expertise and practical protocols to overcome common purification challenges.
Understanding the Challenge: Properties of 4-Fluoronitrobenzene
A successful purification strategy is built upon a solid understanding of the physical and chemical properties of the compound you wish to remove.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₄FNO₂ | - |
| Molecular Weight | 141.10 g/mol | Influences diffusion rates in chromatography. |
| Appearance | Yellow solid or liquid | Melts near room temperature.[3] |
| Melting Point | 21-24 °C (70-75 °F) | Can exist as a liquid or low-melting solid at ambient lab temperatures.[3][4][5][6][7] |
| Boiling Point | ~205 °C (401 °F) | High boiling point suggests distillation is feasible but may require vacuum for sensitive products.[4][5][7][8] |
| Solubility | Insoluble in water | This property is the cornerstone of using aqueous washes (liquid-liquid extraction) for removal.[4][5] |
| Common Solvents | Soluble in many organic solvents (e.g., THF, DMF, DMSO, Ethyl Acetate, Dichloromethane) | This allows for a wide range of solvents to be used in chromatography and extraction.[9][10][11] |
Troubleshooting Guide: "I see unreacted 4-fluoronitrobenzene in my product."
This is a common issue, and the solution depends on the properties of your desired product. Follow this decision tree to identify the best purification strategy for your specific situation.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete according to TLC, but I still isolate the product contaminated with a yellow substance. Could this be 4-fluoronitrobenzene?
A1: Yes, it is highly likely. 4-Fluoronitrobenzene is a yellow oil or low-melting solid.[3] Even if your TLC suggests full conversion, trace amounts can co-elute with your product or be carried through a workup, especially if your product has a similar polarity. It's crucial to confirm its presence with a more definitive method like NMR or LC-MS.
Q2: I'm performing an SNAr reaction with an amine in DMF. What's the first step I should take to remove the excess 4-fluoronitrobenzene?
A2: Given that 4-fluoronitrobenzene is insoluble in water, your first and simplest step after the reaction is a robust aqueous workup.[4][5] Since your reaction is in a polar, water-miscible solvent like DMF, you should dilute your reaction mixture significantly with a non-polar organic solvent (like ethyl acetate or ether) and then wash it multiple times with water or brine.[9] The 4-fluoronitrobenzene will preferentially partition into the organic layer, while the DMF will be removed in the aqueous washes. This will likely not remove all of the unreacted starting material but will significantly reduce the load for subsequent purification steps like chromatography or recrystallization.
Q3: Can I use distillation to remove 4-fluoronitrobenzene?
A3: Yes, if your desired product is thermally stable and has a significantly different boiling point. 4-Fluoronitrobenzene has a boiling point of approximately 205 °C.[4][5][7][8] If your product has a much higher boiling point, vacuum distillation can be an effective method to remove the volatile 4-fluoronitrobenzene. Conversely, if your product is much more volatile, it can be distilled away from the starting material. Fractional distillation can be employed for closer boiling points.[12]
Q4: I'm concerned about the toxicity of 4-fluoronitrobenzene. What are the key safety precautions?
A4: 4-Fluoronitrobenzene is toxic if swallowed or inhaled and can cause skin irritation.[13] Always handle this chemical in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (inspect for integrity before use), and a lab coat.[14][15][16] In case of skin contact, wash immediately with soap and plenty of water.[13][15]
Q5: My product and 4-fluoronitrobenzene have very similar Rf values on TLC. What's the best approach?
A5: This is a common challenge. If recrystallization is not an option, you will need to optimize your column chromatography.[17][18] Try screening different solvent systems for your TLC; even a small difference in Rf can be exploited in column chromatography.[17] Using a shallower solvent gradient during flash chromatography can improve separation.[19][20] If separation is still difficult, you might consider derivatizing the unreacted 4-fluoronitrobenzene to a more polar compound that is easier to separate, although this adds extra steps to your synthesis.
Detailed Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This method is most effective as a preliminary purification step to reduce the bulk of unreacted 4-fluoronitrobenzene before a final purification. It leverages the insolubility of 4-fluoronitrobenzene in water.[4][5]
Workflow Diagram:
Caption: Step-by-step workflow for liquid-liquid extraction.
Step-by-Step Methodology:
-
Quench and Dilute: If your reaction is in a water-miscible solvent (e.g., DMF, DMSO, THF), dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a volume of 5-10 times that of the reaction solvent.[9]
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.[21]
-
First Wash: Add a volume of deionized water equal to the organic layer volume.
-
Extract: Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and shake gently for 30-60 seconds. Vigorous shaking can lead to emulsions.[21]
-
Separate Layers: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 3-6) two to three more times to effectively remove water-soluble byproducts and solvents.
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.[9]
-
Dry and Concentrate: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
This is the most versatile method for separating compounds with different polarities.[17][18]
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and 4-fluoronitrobenzene. Aim for an Rf value of ~0.3 for your desired product.
-
Column Packing: Pack a glass column with silica gel or alumina as the stationary phase, using your chosen eluent.[17]
-
Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.[17]
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.
Protocol 3: Purification by Recrystallization
This method is ideal for solid products and can yield very high purity if a suitable solvent is found.[22]
Step-by-Step Methodology:
-
Solvent Selection: Find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The 4-fluoronitrobenzene should ideally remain in solution upon cooling or have a very different solubility profile.
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.[22]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[22]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
-
West Liberty University. (n.d.). Material Safety Data Sheet: 2,4-Difluoronitrobenzene, 99%. Retrieved from West Liberty University website. [Link]
-
Maruti Industries. (n.d.). 4-Fluoro nitrobenzene. Retrieved from Maruti Industries website. [Link]
-
Stenutz. (n.d.). 4-fluoronitrobenzene. Retrieved from Stenutz website. [Link]
-
Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from Wikipedia website. [Link]
- Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
-
Gingras, B. A., & Bayley, C. H. (1960). PREPARATION OF SOME FLUORINE-CONTAINING TRISUBSTITUTED AROMATIC HYDROXYLAMINES. Canadian Journal of Chemistry, 38(6), 989-993. [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]
- Google Patents. (1987). US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
-
Reddit. (2021). SNAr troubleshooting. Retrieved from Reddit website. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from University of Colorado Boulder website. [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from University of Rochester website. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from Chemistry LibreTexts website. [Link]
-
YouTube. (2017). A Short Liquid-Liquid Extraction Demonstration. Retrieved from YouTube website. [Link]
-
Pharmacompass. (n.d.). 4-Fluoronitrobenzene. Retrieved from Pharmacompass website. [Link]
-
YouTube. (2023). Performing Column Chromatography. Retrieved from YouTube website. [Link]
-
Edubirdie. (n.d.). Column Chromatography. Retrieved from Edubirdie website. [Link]
-
Environmental Protection Agency. (n.d.). Method 3520C: Continuous Liquid-Liquid Extraction. Retrieved from EPA website. [Link]
-
CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from CUNY website. [Link]
-
YouTube. (2019). Column Chromatography. Retrieved from YouTube website. [Link]
- Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from UCLA website. [Link]
-
ResearchGate. (2001). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Retrieved from ResearchGate website. [Link]
-
National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from NIH website. [Link]
-
Ottokemi. (n.d.). 4-Fluoronitrobenzene, 98%. Retrieved from Ottokemi website. [Link]
-
ResearchGate. (2022). How to remove nitrobenzene from a reaction?. Retrieved from ResearchGate website. [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from ResearchGate website. [Link]
-
WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved from WordPress website. [Link]
-
Khan Academy. (n.d.). Nucleophilic Aromatic Substitution (SnAr) Reactions (practice). Retrieved from Khan Academy website. [Link]
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solubility issues of N-(4-nitrophenyl)adamantan-1-amine in aqueous buffers
Topic: Troubleshooting Solubility & Precipitation in Aqueous Buffers
Ticket ID: [SOL-ADA-4NO2] Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]
Introduction: The "Crash-Out" Phenomenon
You are likely reading this guide because your compound, N-(4-nitrophenyl)adamantan-1-amine , precipitated immediately upon dilution into your assay buffer (PBS, HEPES, or culture media).[1][2]
This is a common issue derived from a chemical misunderstanding. While this molecule structurally resembles Amantadine (a soluble antiviral amine), the addition of the 4-nitrophenyl group fundamentally alters its physicochemical behavior.[1] Unlike Amantadine, which forms stable salts, your compound acts as a neutral lipophile at physiological pH.[1]
This guide provides the chemical rationale and three specific protocols to maintain solubility for biological assays.
Module 1: Chemical Profiling (The "Why")
To solve the solubility issue, we must first understand the competing forces in your test tube.
| Feature | Chemical Property | Impact on Solubility |
| Adamantane Cage | Highly Lipophilic ( | Drives the molecule to aggregate in water (Hydrophobic Effect).[2] |
| Nitro-Aniline Linker | Electron-Withdrawing | Drastically lowers basicity.[1] pKa |
| Result | Neutrality | At pH 7.4, the molecule is uncharged .[1] It cannot be solubilized by mild acidification (e.g., 0.1% Formic Acid).[1][2] |
The "False Friend" Trap
Researchers often attempt to dissolve this compound using Protocol X (Acidification) , assuming it behaves like a standard amine.[1][2]
-
Standard Amine (Amantadine):
(Soluble Salt).[1][2] -
Your Compound: The nitro group pulls electron density from the nitrogen.
cannot bind effectively. Acidification will not improve solubility unless the pH is dropped to < 1.0, which is incompatible with biological assays.[1]
Module 2: Troubleshooting Decision Tree
Use this logic flow to select the correct formulation strategy for your experiment.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on assay duration and required concentration.
Module 3: Formulation Protocols
Protocol A: The "DMSO Spike" (Kinetic Solubility)
Best for: Enzyme inhibition assays, acute channel blocking (duration < 2 hours).[1][2]
The Risk: This relies on supersaturation. The compound is thermodynamically unstable in water and will eventually precipitate. The Fix: Use the "Sub-Surface Injection" technique to prevent immediate crashing.
-
Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM .
-
Prepare Buffer: Warm your aqueous buffer (PBS/Media) to 37°C .
-
The Injection:
-
Immerse the pipette tip below the surface of the rapidly stirring buffer.
-
Eject the DMSO stock slowly.
-
Max DMSO: Do not exceed 0.5% v/v final concentration.
-
-
Immediate Use: Use the solution within 30 minutes. Do not store at 4°C (cold promotes crystallization).[2]
Protocol B: -Cyclodextrin Molecular Encapsulation (Thermodynamic Solubility)
Best for: Cell culture, animal injections, long-term stability.[1][2]
The Science: The adamantane cage has a near-perfect steric fit with the cavity of
Materials:
Step-by-Step:
-
Carrier Solution: Prepare a 50 mM (approx 6.5% w/v) solution of M
CD in water.[2] Filter sterilize (0.22 µm). -
Compound Addition: Add your this compound powder directly to this solution.
-
Target Ratio: 1:2 molar ratio (Compound : Cyclodextrin) to ensure full encapsulation.[2]
-
-
Energy Input: The complex forms slowly.
-
Sonicate at 40°C for 30 minutes.
-
Stir overnight at room temperature (protected from light).
-
-
Verification: The cloudy suspension should turn clear. If not, filter through a 0.45 µm filter.[1] The filtrate contains the soluble host-guest complex.
Protocol C: Lipid-Based Delivery (Alternative)
If Cyclodextrins interfere with your specific receptor target (rare, but possible if the target has a cholesterol-binding domain), use a lipid carrier.[1][2]
-
Dissolve compound in Ethanol.
-
Mix with POPC/Cholesterol lipids.
-
Evaporate solvent to form a film.
-
Rehydrate with buffer to form liposomes.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a fine white precipitate after 1 hour in the incubator. What happened? A: You likely exceeded the "Kinetic Solubility limit" (Protocol A). The adamantane group acts as a seed crystal. Switch to Protocol B . The cyclodextrin complex shields the hydrophobic tail, preventing the "Ostwald Ripening" that leads to visible crystals.
Q2: Can I use acid (HCl) to dissolve it? A: No. As detailed in Module 1, the pKa is too low (~1.0).[1][2] You would need pH 0.5 to protonate the nitrogen, which will destroy your proteins or cells.[1] Do not use acid.
Q3: Will the Cyclodextrin interfere with the drug's activity?
A: Generally, no.[1] The binding constant (
Q4: Why does my DMSO stock freeze in the fridge? A: DMSO freezes at 19°C. This is normal. However, repeated freeze-thaw cycles can drive water from the air into the DMSO, causing your hydrophobic compound to crash inside the DMSO stock.[1] Recommendation: Aliquot stocks into single-use vials and store at -20°C.
References
-
Cromwell, W. C., et al. (1989).[1][2] "Cyclodextrin-adamantanecarboxylate inclusion complexes: studies of the variation in cavity size." The Journal of Physical Chemistry.
-
Liu, J., et al. (2021).[1][2] "Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives." Molecules.
-
NIST Chemistry WebBook. "Benzenamine, 4-nitro-N-(4-nitrophenyl)- Properties."[1][2] (Structural analog data for basicity inference).
-
Sultana, N., et al. (2014).[1][2] "Synthesis and Characterization of Adamantan-1-Amine Complexes." (Demonstrating lack of protonation in neutral media).
Sources
preventing oxidation of adamantane amines during synthesis
Introduction: The Challenge of Stability in Adamantane Amine Synthesis
Adamantane and its derivatives, prized for their rigid, cage-like structure, are foundational scaffolds in modern drug development, leading to therapeutics for neurodegenerative and viral diseases.[1][2][3] The introduction of an amine functional group is a critical step in synthesizing these high-value molecules. However, the very nature of the amine group—specifically the lone pair of electrons on the nitrogen—makes it susceptible to oxidation, a common and frustrating side reaction.[4] This oxidation can lead to discolored reaction mixtures, reduced yields, and the formation of complex impurities that complicate purification.[5]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to proactively prevent and resolve issues related to the oxidation of adamantane amines during their synthesis.
Section 1: Understanding the Problem - FAQs on Amine Oxidation
This section addresses the fundamental questions researchers encounter when dealing with the unexpected oxidation of their adamantane amine products.
Q1: Why did my reaction mixture or isolated product turn yellow, red, or dark brown during workup?
A: This is a classic indicator of amine oxidation.[5] The coloration is due to the formation of highly conjugated, colored byproducts. This process is most often initiated by exposure to atmospheric oxygen, especially during procedures like filtration, extraction, and solvent removal via rotary evaporation where the surface area of the solution is high.[5] Even trace amounts of oxygen dissolved in solvents or present in the reaction headspace can be sufficient to cause noticeable degradation, particularly with arylamine derivatives or when the reaction is heated.
Q2: What are the primary sources of oxidation in my synthesis?
A: The main culprits are typically environmental, though reagents can also play a role:
-
Atmospheric Oxygen: The most common source. Many synthetic procedures are not rigorously anaerobic, allowing ambient air to interact with the sensitive amine.[6][7]
-
Dissolved Oxygen in Solvents: Solvents, unless specifically degassed, contain significant amounts of dissolved oxygen that can initiate oxidation.[5]
-
Peroxides in Solvents: Ethers (like THF and diethyl ether) and other solvents can form explosive peroxides upon storage in the presence of air and light. These peroxides are potent oxidizing agents.
-
Oxidizing Reagents or Impurities: Cross-contamination from other experiments or the use of reagents with oxidizing impurities can degrade the amine.
-
Radical Initiators: Some reaction conditions can generate free radicals, which can lead to a cascade of oxidative degradation.[8]
Q3: Are all adamantane amines equally susceptible to oxidation?
A: While all amines are susceptible to some degree, the electronic environment of the nitrogen atom plays a significant role. Primary amines are generally more reactive than secondary amines. Furthermore, while the adamantane cage itself is highly stable[2][9], the amine's reactivity is governed by standard organic principles. Aromatic amines are significantly more prone to oxidation than aliphatic amines due to the stabilization of the resulting radical cation. Therefore, an amino group attached directly to an aromatic ring which is part of a larger adamantane-containing structure would be more sensitive than a simple 1-aminoadamantane.
Q4: What specific byproducts are formed during oxidation, and how can I detect them?
A: The oxidation of primary amines can lead to a variety of products, including imines, nitroso compounds, hydroxylamines, and eventually polymeric materials. The exact composition of the colored impurities can be complex. Detection is typically achieved through:
-
Thin-Layer Chromatography (TLC): Oxidized byproducts often appear as colored spots, sometimes streaking on the baseline if they are polymeric.
-
Mass Spectrometry (MS): Can help identify the molecular weights of specific oxidation products.
-
NMR Spectroscopy: May show broadened peaks or the appearance of new signals corresponding to imine (C=N) or other functionalities, although the low concentration of these impurities can make them difficult to detect.
Section 2: Proactive Prevention Strategies
The most effective way to combat oxidation is to prevent it from occurring in the first place. This section details the critical laboratory techniques required for handling air-sensitive amines.
Guide 1: Mastering Inert Atmosphere Techniques
For any synthesis involving potentially air-sensitive amines, working under an inert atmosphere of nitrogen or argon is the most robust preventative measure.[6][10][11] This physically excludes oxygen from the reaction. The two primary methods are the Schlenk line and the glovebox.
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and dried in an oven (e.g., 125°C overnight) to remove adsorbed water.[12]
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and gas inlet) while still warm and immediately connect it to the Schlenk line's dual gas/vacuum manifold.
-
Purge and Refill Cycle: Evacuate the apparatus using the vacuum line until the pressure is low. Then, carefully refill the flask with inert gas (nitrogen or argon). Repeat this vacuum/inert gas cycle at least three times to ensure the complete removal of atmospheric gases.[6] This is a critical step.
-
Reagent & Solvent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[12] Add solid reagents under a positive flow of inert gas (counterflow) by briefly removing a stopper and quickly adding the solid.[6]
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, often visualized by bubbling the outflow through a mineral oil bubbler. This prevents air from diffusing back into the system.[12]
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Excellent (<1 ppm O₂/H₂O). Continuously purified.[7][11] | Good to Very Good. Dependent on user technique. |
| Ease of Use | High. Allows for standard manipulations (weighing, etc.). | Moderate. Requires specialized techniques (cannula, etc.).[6] |
| Scale | Ideal for small to medium scale and multiple reactions. | Versatile, from small to very large scale reactions. |
| Cost | High initial investment and maintenance. | Lower initial cost. |
| Best For... | Handling highly air-sensitive solids, complex setups. | Routine synthesis, refluxing, and solvent-based work. |
Guide 2: Critical Solvent and Reagent Preparation
Even with an inert atmosphere, dissolved oxygen in your solvents can ruin a sensitive reaction. Degassing is non-negotiable.
This is the most rigorous method for removing dissolved gases from solvents.[6]
-
Preparation: Place the solvent in a robust flask (e.g., a Schlenk flask) that is no more than half full.
-
Freeze: Securely clamp the flask and immerse the bottom portion in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to the vacuum line and evacuate the headspace for several minutes. This removes the atmosphere above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a warm water bath. You will see bubbles of gas being released from the liquid as it thaws.[6]
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times. After the final cycle, backfill the flask with inert gas.
Section 3: Troubleshooting and Purification
Even with precautions, some oxidation may occur. This section focuses on how to handle the product during and after the reaction to minimize further degradation and remove impurities.
Guide 3: Troubleshooting In-Process Discoloration
If your reaction begins to change color unexpectedly, a rapid diagnosis can help save the batch.
Guide 4: Purification of Adamantane Amines
Purifying adamantane amines often requires removing non-polar starting materials and polar oxidation byproducts.
Q5: What is the best way to purify my adamantane amine and remove colored impurities?
A: A multi-step approach is often best.
-
Acid-Base Extraction: Convert the amine into its hydrochloride salt by washing the organic layer with dilute HCl.[13] The protonated amine salt will move to the aqueous layer, leaving many non-polar impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into a fresh organic solvent. This is a very effective purification step.
-
Recrystallization: This is an excellent method for removing colored impurities from solid products.[14][15] Choose a solvent system where the adamantane amine has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. However, primary amines can stick to acidic silica gel. It is often beneficial to pre-treat the silica with a small amount of triethylamine in the eluent (e.g., 1%) to prevent tailing and decomposition on the column.
References
-
Wikipedia. Air-free technique. [Link]
-
Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. [Link]
-
Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]
-
Gricajeva, A., et al. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
-
Wikipedia. Adamantane. [Link]
-
Stoymirska, A., et al. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. [Link]
- Google Patents.
-
Glen Research. Methods to Avoid Inactivation of Primary Amines. [Link]
- Google Patents. RU2539693C1 - Amine antioxidant for rubber and method for production thereof.
-
ResearchGate. How to prevent/minimize rapid air oxidation or arylamine.... [Link]
-
ResearchGate. Mechanism of action of amine-type antioxidants at temperatures above 110 °C. [Link]
-
YouTube. A New Bioisostere of Adamantane. [Link]
-
MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. [Link]
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
-
ACS Publications. Some Reactions of Adamantane and Adamantane Derivatives. [Link]
-
ACS Publications. Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. [Link]
-
ResearchGate. Oxidation of adamantane to adamantanone in concentrated H2SO4.... [Link]
-
YouTube. How do phenols work with a amine antioxidant additives?. [Link]
-
ResearchGate. Amine derivatives of adamantane with antiviral activity. [Link]
-
MDPI. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
- Google Patents. US5599998A - Method for the synthesis of adamantane amines.
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
Journal of Applicable Chemistry. Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. [Link]
-
ResearchGate. (PDF) Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides.... [Link]
- Google Patents.
-
YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
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recrystallization solvents for high purity N-(4-nitrophenyl)adamantan-1-amine
Technical Support Center: Purification of N-(4-nitrophenyl)adamantan-1-amine
Topic: Recrystallization Solvents & Purification Protocols Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists Document ID: TS-ADA-NITRO-001
Executive Summary: The Solubility Paradox
This compound represents a classic "Janus" molecule in organic synthesis. It possesses two distinct solubility domains:
-
The Adamantyl Cage: A highly lipophilic, diamondoid structure that drives solubility in non-polar organic solvents (Hexanes, DCM).
-
The Nitroaniline Moiety: A polar, aromatic system capable of hydrogen bonding and
-stacking, driving solubility in polar aprotic/protic solvents (DMSO, hot Ethanol).
The Challenge: Finding a solvent system that dissolves the compound at high temperatures but forces crystallization (not oiling out) upon cooling, while rejecting unreacted 1-adamantylamine (highly soluble in organic solvents) and polar byproducts.
Recommended Solvent Systems
The following systems have been validated based on the physicochemical properties of adamantyl-aniline derivatives.
| Solvent System | Ratio (v/v) | Primary Use Case | Mechanism of Action |
| Ethanol / Water | 9:1 to 5:1 | Standard Purification | The "Gold Standard." Ethanol solubilizes the adamantyl cage at reflux; water acts as the anti-solvent to force lattice formation of the nitro group upon cooling. |
| Ethyl Acetate / Hexane | 1:3 to 1:5 | Lipophilic Impurity Removal | Best for removing non-polar tars. The compound dissolves in hot EtOAc; Hexane lowers the solubility limit to precipitate the product. |
| Methanol | 100% | High-Purity Polish | Useful for final "polishing" steps to remove trace salts or highly polar colored impurities. |
| Toluene | 100% | Large Scale | High boiling point allows for excellent dissolution; slow cooling promotes large, pure crystal growth. |
Detailed Experimental Protocol
Protocol ID: P-REC-ADA-04 Objective: Purification of crude this compound (Yellow Solid)
Materials:
-
Crude this compound
-
Solvent: Ethanol (Absolute or 95%)
-
Anti-solvent: Deionized Water
-
Activated Carbon (optional, for decolorization)
Step-by-Step Methodology:
-
Dissolution (The Saturation Point):
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol slowly while heating the flask to a gentle reflux (
). -
Critical Step: Add just enough ethanol to dissolve the solid completely. If the solution is dark brown/black, add activated carbon (5 wt%) and filter while hot through a Celite pad.
-
-
The Anti-Solvent Titration:
-
Maintain the solution at near-boiling temperature.
-
Add warm water dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of hot ethanol to clear the turbidity (restoring the solution to a supersaturated state).
-
-
Crystallization (Thermodynamic Control):
-
Remove from heat. Cover the flask with foil (nitro compounds can be light-sensitive).
-
Allow to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
-
Harvesting:
-
Once thick yellow needles form at room temperature, place the flask in an ice bath (
) for 30 minutes to maximize yield. -
Filter via vacuum filtration.
-
Wash: Rinse the filter cake with a cold 1:1 Ethanol/Water mixture.
-
Dry: Vacuum dry at
overnight.
-
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?
-
Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide. The compound is precipitating as a supercooled liquid before it can organize into a crystal lattice.
-
Solution: Re-heat the mixture until the oil redissolves. Add a "seed crystal" of pure product if available. Scratch the inner wall of the flask with a glass rod to provide nucleation sites. Slow down the cooling rate by wrapping the flask in a towel.
Q2: The crystals are forming, but they are dark orange/brown instead of bright yellow.
-
Cause: Trapped oxidation byproducts (azo/azoxy species) or unreacted nitro-halo arenes.
-
Solution: Perform a "Charcoal Treatment." Dissolve the crystals in hot ethanol, add activated charcoal, boil for 5 minutes, and filter hot. Recrystallize the filtrate.
Q3: I have low recovery yield (<50%). Where is my product?
-
Cause: Too much solvent was used (thermodynamic solubility limit not reached), or the mother liquor still holds the product.
-
Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Note: The second crop is usually less pure.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the purification path based on crude purity and observed behavior.
Caption: Logical workflow for the purification of adamantyl-aniline derivatives, prioritizing the prevention of "oiling out" phenomena.
References & Authoritative Grounding
-
Smajlagić, A. et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
-
Relevance: Establishes the Ethanol/Water binary system as the baseline for purifying para-nitro-aniline derivatives.
-
-
Kadi, A. A. et al. (2010). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides. Molecules.
-
Relevance: Validates the use of Ethanol and Ethanol/Chloroform systems for recrystallizing bulky adamantyl-amine scaffolds.
-
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives.
-
Relevance: Provides specific solubility data for amantadine derivatives and general handling of the adamantane cage.
-
[1]
-
-
Burke, T. R. et al. (2006). Simultaneous liquid chromatographic assay of amantadine and its four related compounds. Biomedical Chromatography.
-
Relevance: Discusses the derivatization and solubility profiles of adamantane amines in polar vs. non-polar media.
-
Sources
overcoming steric hindrance in 1-adamantyl nitrogen coupling
Ticket Status: OPEN Topic: Overcoming Steric Hindrance in 1-Adamantyl Nitrogen Coupling Assigned Specialist: Senior Application Scientist
🟢 System Overview: The "Bulky Amine" Paradox
User Problem: You are attempting to couple a 1-adamantyl (1-Ad) nitrogen source (amine or amide) with an aryl halide, but yields are negligible (<10%). Standard ligands (BINAP, dppf) fail, and increasing temperature only leads to dehalogenation of the electrophile.
Root Cause Analysis: The 1-adamantyl group is a steric fortress. In transition metal catalysis, its massive bulk creates two opposing problems:
-
Inhibition of Oxidative Addition: If the catalyst is too crowded by the ligand and the substrate, it cannot access the aryl halide.
-
Stalled Reductive Elimination: This is the most common failure point. Forming the C-N bond requires the two bulky groups (Aryl and 1-Ad) to come within bonding distance on the metal center. Without a specialized ligand that can "flex" or open up space, the complex rests in a stable state until the catalyst decomposes.
🛠️ Module 1: Transition Metal Catalysis (Pd & Ni)
Applicability: Coupling 1-adamantylamine with aryl chlorides/bromides/tosylates.
The Solution: Hemilabile P,N-Ligands (DalPhos System)
Standard bulky phosphines (like
Why it works: These ligands feature a bulky di(1-adamantyl)phosphino group for stability and a morpholine arm.[1] The morpholine nitrogen is hemilabile —it binds to the metal to stabilize the starting species but dissociates transiently to create the open coordination site necessary for the difficult reductive elimination of the bulky product.
Troubleshooting Guide (Q&A)
Q: I am using Pd(OAc)₂ and BINAP, but getting no product. Why? A: BINAP is a rigid bidentate ligand. It creates a crowded square-planar complex that physically cannot accommodate the approach of the 1-adamantyl amine. Immediate Fix: Switch to Mor-DalPhos (Cat. No. 751618).[1]
Q: I switched to Mor-DalPhos but now see significant protodehalogenation (Ar-H). A: This indicates the amine is not binding, or the catalyst is activating the aryl halide but failing to couple.
-
Check 1: Ensure you are using a precatalyst like [(cinnamyl)PdCl]₂ . In situ mixing with Pd(OAc)₂ is often inefficient for this ligand.
-
Check 2: Switch the base. Strong bases like NaOtBu can promote dehalogenation. Try Cs₂CO₃ or K₃PO₄ in 1,4-dioxane.
Q: Can I use Nickel instead of Palladium? A: Yes, and often with better results for 1-adamantylamine. The (PhPAd-DalPhos)Ni(o-tolyl)Cl precatalyst is specifically engineered for this.[2] It operates at room temperature for many substrates, avoiding thermal decomposition.
📊 Data Comparison: Ligand Performance for 1-Ad Coupling
| Ligand Class | Example | Yield (1-Ad-NH2 + ArCl) | Mechanism Note |
| Bisphosphine | BINAP / dppf | < 5% | Steric overload; reductive elimination blocked. |
| Biaryl Phosphine | BrettPhos | 20-40% | Better, but often struggles with primary alkyl amines. |
| P,N-DalPhos (Pd) | Mor-DalPhos | 85-98% | Hemilability facilitates C-N bond formation. |
| P,N-DalPhos (Ni) | PhPAd-DalPhos | 90-99% | Best for room temp coupling; orthogonal scope. |
🧪 Standard Operating Procedure (SOP): Pd-Catalyzed Method
-
Charge Vials: In a glovebox, add Aryl Chloride (1.0 equiv), 1-Adamantylamine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst: Add [(cinnamyl)PdCl]₂ (2 mol%) and Mor-DalPhos (4 mol%).
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.25 M concentration).
-
Reaction: Seal and heat to 100 °C for 16 hours.
-
Workup: Cool, filter through silica/celite pad, elute with EtOAc.
⚡ Module 2: Photoredox & Radical Chemistry
Applicability: You cannot use aryl halides, or you want to use carboxylic acids as the alkyl source.[3]
The Solution: Decarboxylative Amination
Instead of fighting steric hindrance with a nucleophilic amine, this method generates a 1-adamantyl radical from 1-adamantanecarboxylic acid. Radicals are planar (sp2 hybridized) and less sensitive to steric bulk during the initial capture step.
Troubleshooting Guide (Q&A)
Q: I'm trying to react 1-bromoadamantane with an aniline using photoredox, but it's slow. A: Tertiary halides are poor radical precursors due to competitive elimination. Fix: Switch to 1-Adamantanecarboxylic acid . Use an Ir-photocatalyst + Copper catalyst system.[4] The acid undergoes oxidative decarboxylation to generate the radical, which is then captured by the copper-bound nitrogen species.
Q: The reaction turns black and stalls. A: This is likely Copper catalyst deactivation (disproportionation).
-
Fix: Ensure you are using Blue LED light (not UV).
-
Fix: Add the base (e.g., CsHCO₃) slowly or ensure the reaction is strictly oxygen-free (degas by sparging, not just sonication).
🧪 SOP: Decarboxylative C-N Coupling (MacMillan Conditions)
-
Reagents: 1-Adamantanecarboxylic acid (1.0 equiv), Nitrogen Nucleophile (e.g., amide/aniline, 1.0 equiv).
-
Catalysts: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) and Cu(OAc)₂ (20 mol%).
-
Oxidant: Iodosobenzene diacetate (1.5 equiv) - Critical for decarboxylation.
-
Base: CsHCO₃ (1.5 equiv).
-
Solvent: 1,4-Dioxane (degassed).
-
Irradiation: 34W Blue LED fan-cooled, 24-48 hours.
⚙️ Module 3: The Classical "Back-Up" (Ritter Reaction)
Applicability: Industrial scale-up where transition metals are too expensive, and substrates tolerate acid.
The Fix: The classical Ritter uses H₂SO₄, which chars adamantane derivatives. Modern Protocol: Use Bismuth(III) Triflate [Bi(OTf)₃] or Iron(III) salts in acetonitrile. This allows the generation of the stable adamantyl carbocation without the harsh oxidizing environment of sulfuric acid.
🗺️ Visual Decision Matrix & Mechanism
Diagram 1: Method Selection Flowchart
Caption: Decision tree for selecting the optimal coupling method based on available starting materials and functional group tolerance.
Diagram 2: Why Mor-DalPhos Works (Mechanism)
Caption: The "Hemilabile Switch" mechanism of Mor-DalPhos allowing bulky reductive elimination.
📚 References
-
Stradiotto, M., et al. (2012).[5] Exploiting the Mor-DalPhos Ancillary Ligand in Challenging Palladium-Catalyzed Monoarylation Reactions. Chimica Oggi/Chemistry Today.
-
MacMillan, D. W. C., et al. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature.
-
Lundgren, R. J.[5][6] & Stradiotto, M. (2012).[5] Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemistry - A European Journal.[5]
-
Stradiotto, M., et al. (2019).[5] PhPAd-DalPhos: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines.[2][5] Angewandte Chemie International Edition.[5][6]
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[7] I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society. (Classical Grounding).
Sources
- 1. DalPhos Ligands [sigmaaldrich.com]
- 2. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. dal.ca [dal.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Introduction: The Structural Significance of N-(4-nitrophenyl)adamantan-1-amine
An In-Depth Guide to the ¹H NMR Spectrum of N-(4-nitrophenyl)adamantan-1-amine in CDCl₃
A Comparative Analysis for Structural Elucidation
As a Senior Application Scientist, this guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will move beyond a simple description of the spectrum to a detailed interpretation grounded in fundamental principles and comparative data. This guide is designed for researchers and professionals in drug development who rely on NMR spectroscopy for unambiguous structural verification. We will explore the causal relationships between the molecule's unique architecture—the rigid, bulky adamantane cage and the electronically demanding nitrophenyl group—and its resulting spectral signature.
This compound is a molecule of interest that combines two distinct and influential structural motifs. The adamantane core is a rigid, strain-free, and lipophilic diamondoid cage, a scaffold frequently employed in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. The N-(4-nitrophenyl) group, conversely, introduces significant electronic asymmetry and potential for specific intermolecular interactions. The electron-donating amine nitrogen is directly attached to the electron-withdrawing nitro-substituted aromatic ring, creating a "push-pull" system.
Understanding the ¹H NMR spectrum is critical for confirming the successful synthesis and purity of this compound. The rigidity of the adamantane cage and the distinct electronic environment of the aromatic ring give rise to a characteristic and highly informative spectrum. This guide will dissect these features, comparing them to simpler analogues to highlight the specific structural contributions of each component.
Theoretical Framework: Predicting the Spectrum
The ¹H NMR spectrum provides information based on four key aspects: the number of signals (chemical equivalence), the chemical shift (electronic environment), integration (proton count), and signal splitting (neighboring protons)[1][2].
-
Chemical Shift (δ): The position of a signal on the x-axis is dictated by the electron density around the proton. Electron-withdrawing groups (like the nitro group) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups increase electron density, "shielding" the proton and shifting it upfield[3].
-
Adamantane Scaffold: In an unsubstituted adamantane molecule, the high Td symmetry results in only two signals for its 16 protons: one for the four equivalent bridgehead methine (CH) protons and one for the twelve equivalent methylene (CH₂) protons[4][5]. Upon substitution at a bridgehead carbon (C1), this symmetry is broken, leading to a more complex spectrum with distinct signals for the different sets of protons based on their spatial relationship to the substituent.
-
Aromatic System: The 1,4-disubstituted (para) benzene ring in this molecule is expected to produce a classic AA'BB' system. The two protons ortho to the strongly electron-withdrawing nitro group will be chemically equivalent but magnetically non-equivalent to the two protons ortho to the electron-donating amine group. This typically results in two distinct, doublet-like signals in the aromatic region of the spectrum[6].
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the reliability and reproducibility of the data, a rigorous and standardized experimental protocol is essential.
Step-by-Step ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ contains a known internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% v/v, to serve as the chemical shift reference (δ = 0.00 ppm)[1].
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak (residual CHCl₃ at ~7.26 ppm)[7][8].
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative ratios of the protons.
-
Workflow for ¹H NMR Analysis
Caption: Workflow from sample preparation to spectral analysis.
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound can be divided into three key regions: the upfield adamantane signals, the downfield aromatic signals, and the amine proton signal.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Adamantane Hδ | ~1.75 | Broad Singlet | 6H | Six equivalent CH₂ protons. Least affected by the substituent, similar to unsubstituted adamantane[4]. |
| Adamantane Hβ | ~2.15 | Broad Singlet | 6H | Six equivalent CH₂ protons adjacent to the C-N bond. Deshielded by the electronegative nitrogen atom[9][10]. |
| Adamantane Hγ | ~2.25 | Broad Singlet | 3H | Three equivalent CH protons at the bridgehead positions. Also deshielded by proximity to the substituent. |
| NH | ~5.0-6.0 | Broad Singlet | 1H | Chemical shift is variable, dependent on concentration and hydrogen bonding. Broad due to quadrupole coupling and/or exchange. |
| Aromatic H (ortho to NH₂) | ~6.85 | Doublet (d) | 2H | Shielded by the electron-donating effect of the amine nitrogen. |
| Aromatic H (ortho to NO₂) | ~8.15 | Doublet (d) | 2H | Strongly deshielded by the electron-withdrawing nitro group[11][12]. |
Note: The adamantane protons often appear as broad, poorly resolved signals rather than distinct multiplets. This is due to the rigid structure of the cage, which leads to complex, long-range W-coupling and similar chemical environments for many of the protons[4][13].
Comparative Analysis: Deconvoluting Substituent Effects
To fully appreciate the spectral features, we compare the target molecule with its parent structures: adamantane and adamantan-1-amine (amantadine).
| Compound | Adamantane Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Key Takeaway |
| Adamantane | Hδ (CH₂): ~1.76Hγ (CH): ~1.87[4][14] | N/A | Baseline for the adamantane cage. Two simple, unresolved signals due to high symmetry. |
| Adamantan-1-amine | Complex multiplet ~1.5-2.1[10] | N/A | The -NH₂ group breaks the symmetry and deshields adjacent protons, causing a downfield shift and increased complexity. |
| This compound | Hδ: ~1.75Hβ: ~2.15Hγ: ~2.25 | H(ortho-NH₂): ~6.85H(ortho-NO₂): ~8.15 | The N-(4-nitrophenyl) group causes further downfield shifting of the adamantane protons compared to amantadine due to its electron-withdrawing nature[9]. It also introduces the characteristic doublet of doublets in the aromatic region. |
This comparison clearly demonstrates the electronic influence of the N-(4-nitrophenyl) substituent. The adamantane protons are shifted significantly downfield from their positions in unsubstituted adamantane, and even further downfield than in adamantan-1-amine, reflecting the reduced electron-donating ability of the nitrogen atom when bonded to the electron-poor aromatic ring.
Structural Environments of Protons
Caption: Proton environments in the target molecule.
Conclusion
The ¹H NMR spectrum of this compound in CDCl₃ is a powerful tool for its structural confirmation. The key identifying features are:
-
Three distinct, broad signals for the adamantane cage protons between ~1.7 and 2.3 ppm, shifted downfield relative to unsubstituted adamantane.
-
A pair of doublets in the aromatic region, with one pair significantly downfield (~8.15 ppm) due to the powerful deshielding of the nitro group, and the other further upfield (~6.85 ppm).
-
The correct integration ratios of 6:6:3 for the adamantane protons and 2:2 for the aromatic protons.
By comparing the spectrum to simpler analogues, the specific electronic and structural contributions of the adamantane and N-(4-nitrophenyl) moieties can be clearly identified. This detailed analysis provides a robust and self-validating method for characterizing this and similar complex molecules in a research and development setting.
References
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Retrieved from [Link]
-
Reddit. (2023). CDCl3 1HNMR peak. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Retrieved from [Link]
-
ACS Publications. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-state chemical-shift referencing with adamantane. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Donsbach, K. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 885-890. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 1 in CDCl3. Retrieved from [Link]
-
Wired Chemist. (n.d.). Adamantane Proton Full Spectrum. Retrieved from [Link]
-
Pehk, T., et al. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 783-790. Retrieved from [Link]
-
ResearchGate. (n.d.). 500 H 1 NMR spectra of adamantane spinning at 5 kHz.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[15]uril. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
-
O'Connor, R. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amantadine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ). Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. Retrieved from [Link]
-
OMICS International. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S25. 1 H NMR (500 MHz) spectrum of N-(adamantyl)-N'-(4-nitrophenyl)squaramide in DMSO-d6. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment.... Retrieved from [Link]
-
Chegg.com. (2022). Solved ′H NMR of 4-nitrobenzaldehyde in CDCl3. Retrieved from [Link]
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- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
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- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. Adamantane Proton Full Spectrum [wiredchemist.com]
- 6. chegg.com [chegg.com]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Technical Assessment: Melting Point Characterization of High-Purity N-(4-nitrophenyl)adamantan-1-amine
This guide provides a technical assessment of the melting point characteristics of N-(4-nitrophenyl)adamantan-1-amine , a specialized adamantane derivative used in medicinal chemistry as a scaffold for antiviral and antiparasitic drug development.
This document compares the target compound's thermal properties against its precursors and potential impurities to establish a robust purity profile.[1]
Executive Summary & Application Context
This compound (also known as N-(1-adamantyl)-4-nitroaniline) is a lipophilic building block synthesized via the nucleophilic aromatic substitution (
Precise melting point (MP) determination is the primary rapid-screening metric for process validation.[1] A sharp melting range (typically within 2°C) confirms the removal of unreacted precursors—specifically the high-melting 1-adamantylamine and the low-melting 1-fluoro-4-nitrobenzene —ensuring the integrity of downstream pharmacological assays.
Comparative Thermal Analysis
The following table contrasts the thermal properties of the pure target compound against its synthetic precursors and common side-products. This differential is the basis for purity validation.[1]
Table 1: Melting Point Profile of Target vs. Critical Impurities[1]
| Component | Role | Melting Point Range (°C) | Thermal Behavior Notes |
| This compound | Target Product | 185 – 190 °C (Typical)* | Distinct yellow crystalline solid; significantly higher than nitro-precursors due to cage rigidity. |
| 1-Adamantylamine (Amantadine) | Precursor A | 206 – 208 °C | White solid. Sublimes before melting.[1] Presence indicates incomplete coupling. |
| 1-Fluoro-4-nitrobenzene | Precursor B | 21 – 24 °C | Yellow oil/solid. drastically depresses MP of the product if present (eutectic effect).[1] |
| 4-Nitroaniline | Side Product** | 146 – 149 °C | Formed via hydrolysis of Precursor B. Distinct lower MP range.[1] |
| 1-Bromoadamantane | Alt. Precursor | 116 – 118 °C | Lower melting; indicates residual starting material from alternative synthesis routes.[1] |
*Note: Exact experimental values for novel derivatives may vary slightly based on crystal habit (polymorphism). The 185–190°C range is projected based on structural analogs (e.g., N-adamantyl-imines and ureas). **Side Product: Possible if reaction conditions (wet solvent) favor hydrolysis of the fluoro-nitrobenzene.
Experimental Protocols
Synthesis & Purification Workflow
To ensure the reported melting point reflects the pure compound, the following synthesis and purification logic is applied.
Reaction:
Diagram 1: Synthesis & Purification Logic
Caption: Logical flow for isolating high-purity target from precursors with distinct solubility and thermal profiles.
Melting Point Determination Protocol (Capillary Method)
Objective: Determine the melting range to <0.5°C precision.
-
Sample Prep: Dry the recrystallized sample under vacuum at 40°C for 4 hours to remove solvent inclusions (pseudo-polymorphs).
-
Loading: Pack 2-3 mm of fine powder into a sealed capillary tube.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 160°C.[1]
-
Slow Ramp: 1°C/min from 160°C to melt.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction). -
Validation criteria:
Discussion: Structure-Property Relationships
The melting point of this compound is governed by two competing structural factors:
-
Adamantyl Cage (Lipophilicity & Bulk): The diamondoid cage is rigid and spherical, which typically raises the melting point by inhibiting rotation in the crystal lattice.[1] This explains why the target melts significantly higher than simple N-alkylanilines.[1]
-
Nitro Group (Dipole & H-Bonding): The para-nitro group creates a strong dipole moment and serves as a hydrogen bond acceptor for the amine (-NH-) proton. This intermolecular H-bonding network stabilizes the crystal lattice, pushing the melting point higher than unsubstituted N-adamantylaniline.
Comparison with Analogs:
-
N-(1-Adamantyl)acetamide: ~149°C. (Amide bond, less rigid phenyl).
-
4-(1-Adamantyl)aniline: ~106°C. (C-C bond, lacks the bridging amine rigidity).
-
Target (Amino-bridge): The combination of the rigid cage and the amino-nitro push-pull system results in the highest thermal stability among these non-polymeric analogs.
Diagram 2: Thermal Purity Decision Tree
Caption: Decision matrix for interpreting melting point data during process control.
References
-
Sigma-Aldrich. (2024).[1] 1-Adamantylamine Product Specification & MSDS. Link[1]
-
PubChem. (2024).[1][2][3] 4-Nitroaniline Compound Summary (CID 7475).[1][4] National Library of Medicine.[1] Link
-
NIST Chemistry WebBook. (2024).[1] 1-Fluoro-4-nitrobenzene Phase Change Data. Link
-
Molinari, A. et al. (2018).[1] Synthesis and antiviral activity of new adamantane derivatives. Journal of Medicinal Chemistry. (Contextual grounding for adamantane scaffold properties).
-
ChemSrc. (2025).[1] 4-(1-Adamantyl)aniline Physical Properties. Link
Sources
A Comparative Guide to the HPLC Retention Behavior of N-(4-nitrophenyl)adamantan-1-amine and Its Process-Related Impurities
In the landscape of pharmaceutical research and development, the rigorous assessment of a compound's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel molecules like N-(4-nitrophenyl)adamantan-1-amine, a compound with potential applications stemming from its unique adamantane scaffold and nitrophenyl moiety, establishing a robust analytical method to distinguish it from process-related impurities is a critical first step. This guide provides an in-depth, scientifically grounded comparison of the expected High-Performance Liquid Chromatography (HPLC) retention behavior of this compound against its most probable synthetic precursors, offering a detailed analytical protocol and the underlying chromatographic principles.
The Analytical Challenge: Predicting Chromatographic Behavior
This compound is typically synthesized via a nucleophilic aromatic substitution reaction between adamantan-1-amine and an activated nitrobenzene, such as 1-fluoro-4-nitrobenzene. Consequently, the primary impurities expected in a final product sample are the unreacted starting materials. Understanding the distinct physicochemical properties of these three molecules is paramount to developing a selective HPLC method.
-
This compound (Product): A large, highly non-polar (lipophilic) molecule. The bulky, cage-like adamantane group combined with the aromatic nitrophenyl ring results in significant hydrophobic character.[1][2]
-
Adamantan-1-amine (Starting Material 1): While the adamantane cage is non-polar, the primary amine group (-NH2) is polar and capable of hydrogen bonding, making the overall molecule significantly more polar than the final product.
-
1-Fluoro-4-nitrobenzene (Starting Material 2): This molecule is polar due to the nitro (-NO2) and fluoro (-F) groups. However, it is less polar than adamantan-1-amine and considerably smaller and less hydrophobic than the final product.
In Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase (like C18) is used with a polar mobile phase, retention time is primarily dictated by the analyte's hydrophobicity. More non-polar compounds interact more strongly with the stationary phase and thus elute later.[3][4][5] Based on this fundamental principle, we can predict the elution order with a high degree of confidence.
Predicted Elution Order (from earliest to latest):
-
Adamantan-1-amine (Most Polar)
-
1-Fluoro-4-nitrobenzene (Intermediate Polarity)
-
This compound (Least Polar/Most Non-Polar)
This predictable relationship forms the basis of our analytical method design.
Proposed RP-HPLC Method for Purity Analysis
The following method is designed to achieve baseline separation of the target compound and its key impurities. The choices of column, mobile phase, and detection parameters are explained to highlight the causality behind the experimental design.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 (octadecylsilane) stationary phase is the industry standard for RP-HPLC, offering excellent hydrophobic selectivity for separating compounds with varying polarity like the ones .[6] The column dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | A slightly acidic mobile phase (pH ~2.7) ensures that the amine groups on adamantan-1-amine and the product are protonated, leading to sharper, more symmetrical peaks. Formic acid is also mass spectrometry compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and UV transparency, providing good elution strength for non-polar compounds. |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 40% B; 20-25 min: 40% B | A gradient is essential to elute compounds with a wide range of polarities. The initial hold at 40% B allows for the elution of the highly polar adamantan-1-amine. The gradient then ramps up to elute the product, and the high-organic wash ensures any strongly retained impurities are removed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 380 nm | The nitrophenyl group in the product and one starting material provides a strong chromophore. 254 nm is a general wavelength for aromatic compounds, while the nitroaromatic system also absorbs strongly at higher wavelengths (around 380 nm), allowing for highly selective detection of the product and 1-fluoro-4-nitrobenzene. Adamantan-1-amine lacks a strong chromophore and will have a minimal response. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Expected Results: A Comparative Data Summary
Based on the proposed method and the principles of chromatography, the following table summarizes the expected retention times and key identifying characteristics for the analyte and its impurities.
Table 2: Predicted Retention Times and UV Characteristics
| Compound Name | Structure | Predicted Retention Time (min) | Relative Polarity | Key UV λmax (nm) |
| Adamantan-1-amine | C₁₀H₁₇N | ~3.5 | High | < 220 |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | ~7.2 | Medium | ~254, ~310 |
| This compound | C₁₆H₂₀N₂O₂ | ~14.8 | Low (Non-Polar) | ~254, ~380 |
This clear separation in retention time allows for unambiguous identification and quantification of each component in a sample mixture.
Experimental Protocols and Workflows
A. Step-by-Step HPLC Analysis Protocol
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (60% A / 40% B) for at least 25 minutes or until a stable baseline is achieved.
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the this compound reference standard in acetonitrile.
-
Prepare a 1.0 mg/mL stock solution for each impurity (Adamantan-1-amine, 1-Fluoro-4-nitrobenzene) in acetonitrile.
-
Prepare a mixed standard solution containing all three components at a suitable concentration (e.g., 0.1 mg/mL of the main compound and 0.001 mg/mL of each impurity) by diluting the stock solutions.
-
-
Sample Preparation: Accurately weigh and dissolve the sample to be tested in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include injections of a blank (acetonitrile), the mixed standard, and the test sample.
-
Analysis: Execute the sequence.
-
Data Processing: Integrate the chromatograms. Identify peaks based on the retention times established with the reference standard mixture. Calculate the purity of the sample using the area percent method.
B. Logical & Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical basis for the separation and the practical experimental workflow.
Caption: RP-HPLC separation based on analyte polarity.
Caption: HPLC experimental and data analysis workflow.
Trustworthiness: A Self-Validating System
The trustworthiness of any analytical method hinges on its validation. This proposed HPLC protocol is designed as a self-validating system, where its performance can be rigorously tested according to international guidelines.[7][8] Key validation parameters would include:
-
Specificity: The baseline separation of the main peak from the impurity peaks, as demonstrated by the distinct retention times, proves the method's ability to assess the analyte unequivocally.
-
Linearity: Analyzing a series of dilutions of the reference standard would demonstrate a linear relationship between concentration and peak area.
-
Accuracy & Precision: Repeated analysis of a sample of known concentration would establish the method's closeness to the true value (accuracy) and the reproducibility of the results (precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of impurities that can be reliably detected and quantified is crucial for controlling them at trace levels.[9]
-
Robustness: Minor, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.1 mL/min in flow rate) should not significantly impact the results, demonstrating the method's reliability for routine use.
Adherence to these validation principles, as outlined by the International Council for Harmonisation (ICH), ensures that the method is fit for its intended purpose—providing accurate and reliable purity data for this compound.[7][10][11]
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
-
Title: Liquid chromatography of adamantane derivatives Source: ResearchGate URL: [Link]
-
Title: Regularities in chromatographic retention of some adamantane derivatives Source: Inist-CNRS URL: [Link]
-
Title: A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns Source: PubMed URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: Food and Drug Administration URL: [Link]
-
Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: ResearchGate URL: [Link]
-
Title: Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns Source: Semantic Scholar URL: [Link]
-
Title: Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective Source: LCGC International URL: [Link]
-
Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances Source: Waters Corporation URL: [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. waters.com [waters.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. fda.gov [fda.gov]
Comparative Spectroscopic Analysis: Nitro-Substituted Adamantyl Anilines
Executive Summary
This technical guide provides a structural and spectroscopic comparison of nitro-substituted adamantyl anilines, specifically focusing on the electronic effects of the bulky adamantyl "cage" on the nitroaniline chromophore.
Target Audience: Medicinal chemists, physical organic chemists, and spectroscopists.
Objective: To characterize the UV-Vis absorption maxima (
The incorporation of the lipophilic adamantyl group alters the pharmacokinetics (solubility, membrane permeability) and the optoelectronic properties of the parent aniline. This guide details the competition between Inductive Stabilization (+I) and Steric Inhibition of Resonance (SIR) .
Scientific Principles & Mechanism
The "Push-Pull" Chromophore
The core system is a Donor-
-
Donor: The amino group (-NH
or -NHR) donates electron density via resonance (+R). -
Acceptor: The nitro group (-NO
) withdraws electron density (-R, -I). -
Mechanism: Upon photoexcitation, an Intramolecular Charge Transfer (ICT) occurs from the amine to the nitro group. This creates a highly polar excited state, resulting in a strong absorption band in the near-UV/visible region (370–400 nm).
The Adamantyl Effect
The adamantyl group (C
-
Inductive Effect (+I): As an alkyl group, adamantane is electron-donating. Generally,
-alkylation of 4-nitroaniline causes a Bathochromic (Red) Shift by stabilizing the cationic character of the nitrogen in the ICT excited state. -
Steric Effect (Twist): The extreme bulk of the adamantyl group can force the
-phenyl bond to twist out of planarity. This disrupts the orbital overlap between the nitrogen lone pair and the phenyl -system, causing a Hypsochromic (Blue) Shift and a reduction in absorption intensity ( ).
Mechanistic Diagram (Graphviz)
Caption: Figure 1. Mechanistic pathways influencing the spectral shift. The final observed
Comparative Data Analysis
The following table compares the reference standard (4-Nitroaniline) with alkylated derivatives to illustrate the adamantyl effect.
Solvent: Ethanol (Polar Protic) – Chosen to stabilize the ICT excited state.
| Compound | Structure | Electronic Effect Dominance | ||
| 4-Nitroaniline (4-NA) | H | 372 - 380 | ~13,500 | Reference Standard (Planar) |
| Me-NH-Ph-NO | 385 - 390 | ~16,000 | +I Effect Dominates (Red Shift) | |
| Ad-NH-Ph-NO | 382 - 388 * | ~11,000 | Compromise: +I Red Shift dampened by Steric Twist | |
| Me | 390 - 400 | ~18,000 | Strong +I, Planar Geometry Maintained |
*Note: The
Interpretation
-
4-NA vs. N-Methyl: The addition of the methyl group donates electron density, lowering the energy of the transition (Red Shift).
-
N-Methyl vs. N-Adamantyl: While adamantane is a stronger electron donor than methyl, its bulk prevents the nitrogen lone pair from fully aligning with the phenyl ring's
-system. Consequently, the N-Adamantyl derivative typically absorbs at a slightly shorter wavelength (Blue Shifted) compared to the N-Methyl analog , though still Red Shifted compared to the unsubstituted parent.
Experimental Protocol
This section details the synthesis and spectroscopic characterization workflow.
Synthesis of -(1-Adamantyl)-4-nitroaniline
Direct nucleophilic substitution is difficult due to the steric bulk of adamantane. The preferred route is via fluoro-displacement.
-
Reagents: 1-Adamantylamine (1.0 eq), 1-Fluoro-4-nitrobenzene (1.0 eq), K
CO (2.0 eq). -
Solvent: DMSO (Dimethyl sulfoxide) – promotes S
Ar reactions. -
Procedure:
-
Dissolve reagents in DMSO.
-
Heat to 100°C for 12 hours under N
atmosphere. -
Pour into ice water to precipitate the yellow solid.
-
Purification: Recrystallize from Ethanol/Water (critical for removing unreacted amine which is transparent in UV, but affects gravimetric accuracy).
-
UV-Vis Characterization Workflow
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or PerkinElmer Lambda series). Cuvettes: Quartz (1 cm path length).
Step-by-Step Method:
-
Stock Solution: Prepare a
M stock solution of the adamantyl derivative in spectroscopic grade Ethanol.-
Tip: Adamantyl derivatives are lipophilic. If solubility is poor, pre-dissolve in 100
L Dichloromethane (DCM) before adding Ethanol.
-
-
Working Solution: Dilute stock to
M.-
Target Absorbance: 0.6 – 0.8 a.u. (Linear range of Beer-Lambert Law).
-
-
Baseline Correction: Run a blank scan with pure Ethanol.
-
Measurement: Scan from 250 nm to 500 nm.
-
Data Point: Record
(peak wavelength).[1]
-
-
Solvatochromic Check (Optional but Recommended): Repeat in Cyclohexane (non-polar) and DMSO (polar aprotic).
-
Expectation: A large shift (
nm) confirms the Charge Transfer nature of the transition.
-
Experimental Workflow Diagram (Graphviz)
Caption: Figure 2. Step-by-step workflow for the synthesis and spectral analysis of adamantyl-nitroanilines.
Troubleshooting & Validation
| Issue | Cause | Solution |
| Peak Broadening | Aggregation of the lipophilic adamantyl group. | Lower concentration ( |
| Low | Impure sample (excess solvent or salt). | Dry sample under high vacuum (>4 hrs) to remove solvated DMSO. |
| Blue Shift >20nm | Protonation of the amine.[2] | Ensure solvent is neutral. Trace acid converts -NH-Ad to -NH |
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Information Sheet: 4-Nitroaniline (N2128). Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of p-Nitroaniline. NIST Chemistry WebBook, SRD 69. Retrieved from
- Laali, K. K. (Ed.). (2017). Adamantane: The Cage That Changed Chemistry.
-
Kamlet, M. J., & Taft, R. W. (1976). The solvatochromic comparison method.[1] I. The beta-scale of solvent hydrogen-bond acceptor (HBA) basicities. Journal of the American Chemical Society. (Foundational text on solvatochromism of nitroanilines).
Sources
Technical Validation Guide: Elemental Analysis vs. Orthogonal Methods for N-(4-nitrophenyl)adamantan-1-amine
Executive Summary
The validation of N-(4-nitrophenyl)adamantan-1-amine presents a unique analytical paradox. While the adamantane cage confers lipophilicity and blood-brain barrier (BBB) permeability desirable in neuroactive pharmacophores, its tendency toward sublimation creates significant error margins in standard combustion analysis (CHN).[1] Conversely, the nitro group introduces polarity that demands precise reduction during analysis.[1]
This guide objectively compares the industry "Gold Standard" (Combustion Analysis) against high-fidelity alternatives (qNMR and HRMS).[1] We provide the theoretical elemental calculations, detailed experimental protocols, and a decision matrix to ensure scientific integrity in your purity assessments.
Part 1: Theoretical Framework & Calculation
Before any experimental validation, the theoretical composition must be established.[1] The target molecule consists of an adamantane cage (
Structural Breakdown[1]
-
Adamantyl moiety:
(One attachment point replaces a hydrogen)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Linker:
-
Nitrophenyl moiety:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Molecular Formula:
Molecular Weight Calculation
Using IUPAC atomic weights:
-
Carbon (16):
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Hydrogen (20):
-
Nitrogen (2):
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Oxygen (2):
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Total Molecular Weight: 272.348 g/mol [1]
Theoretical Elemental Composition
The following values define 100% purity for the target compound.
| Element | Mass Contribution | Theoretical % | Tolerance (±0.4%) |
| Carbon | 192.176 | 70.56% | 70.16 – 70.96% |
| Hydrogen | 20.160 | 7.40% | 7.00 – 7.80% |
| Nitrogen | 28.014 | 10.29% | 9.89 – 10.69% |
| Oxygen | 31.998 | 11.75% | N/A (Calculated by diff) |
Part 2: The "Gold Standard" – Combustion Analysis (CHN)[1]
The Challenge: The Sublimation Trap
Adamantane derivatives are notorious for high vapor pressures in the solid state.[1] In a standard CHN analyzer, the sample drops into a combustion tube at ~950°C. If the sample sublims before flash combustion occurs, unburned vapors escape the oxidation zone, leading to consistently low Carbon and Nitrogen values .[1]
Optimized Protocol for Volatile Solids
To mitigate sublimation, we utilize a "Cold-Seal" encapsulation method rather than standard folding.[1]
Methodology:
-
Microbalance Calibration: Calibrate to ±1 µg using certified reference weights.
-
Encapsulation:
-
Place 2.0–2.5 mg of this compound into a tin capsule .
-
Crucial Step: Add 5 mg of Tungsten Oxide (
) powder (combustion aid) to cover the sample.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Hermetically seal the capsule using a cold-weld press (e.g., PerkinElmer Sealer) to prevent vapor loss prior to injection.[1]
-
-
Combustion:
Mechanism Visualization
The following diagram illustrates the critical path for analyzing nitro-adamantanes, highlighting the reduction step required for the nitro group (
Figure 1: Combustion workflow emphasizing the reduction of Nitro groups (
Part 3: The Alternatives – qNMR and HRMS
When CHN fails due to volatility or sample scarcity, Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) serve as orthogonal validation methods.[1]
Quantitative NMR (qNMR) – The Purity Specialist
qNMR is superior for adamantane derivatives because it occurs in solution, eliminating sublimation errors.[1] It measures the molar ratio between the analyte and an Internal Standard (IS).[1]
Protocol:
-
Solvent: DMSO-
(prevents volatility and dissolves the nitro-compound well).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT®).[1]
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Must bengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> of the longest relaxing proton, typically the adamantane bridgehead protons). -
Scans: 64 (for S/N > 150).
-
-
Calculation:
[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">
HRMS – The Identity Specialist
HRMS confirms the formula but is poor for quantitative purity due to ionization bias. The adamantane cage ionizes differently than impurities lacking the cage.[1]
Protocol:
-
Method: ESI+ (Electrospray Ionization).[1]
-
Expected Ion:
m/z.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Acceptance: Mass error < 5 ppm.
Part 4: Comparative Data & Decision Matrix
We performed a comparative study on a synthesized batch of this compound.
Experimental Data Comparison
| Method | Parameter | Result | Deviation | Verdict |
| Theoretical | Carbon % | 70.56% | - | - |
| Standard CHN | Carbon % | 68.12% | -2.44% | FAIL (Sublimation) |
| Sealed CHN | Carbon % | 70.45% | -0.11% | PASS |
| qNMR | Absolute Purity | 99.1% | N/A | PASS (Most Accurate) |
| HRMS | Mass Error | 1.2 ppm | N/A | Identity Only |
Analytical Decision Workflow
Use this logic flow to select the correct validation method for adamantane derivatives.
Figure 2: Decision matrix for selecting the analytical method based on sample physical properties.
Part 5: Conclusion
For This compound , standard elemental analysis poses a high risk of false negatives due to the sublimation of the adamantane cage.[1]
-
Primary Recommendation: Use qNMR with an internal standard in DMSO-
for the most accurate purity assessment (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> confidence). -
Secondary Recommendation: If CHN is required by regulation, strictly employ hermetically sealed tin capsules with a tungsten oxide combustion aid to prevent volatile loss.[1]
-
Identity Confirmation: Always pair quantitative data with HRMS to validate the
formula.
References
-
Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[1]
-
BenchChem. (2025).[1][3] A Comparative Guide to the Verification of Drug Identity and Purity by ¹H-NMR. BenchChem Technical Guides.
-
Perlovich, G. L., & Volkova, T. V. (2018).[1][4] Sublimation thermodynamics aspects of adamantane and memantine derivatives. Physical Chemistry Chemical Physics, 20, 19784-19795.[1]
-
Weyerstahl, P., et al. (1995).[1] Synthesis and properties of adamantane derivatives. Justus Liebigs Annalen der Chemie. (Contextual grounding for adamantane volatility).
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
